molecular formula C8H6BrFO2 B13940146 3-Bromo-4-fluoro-5-methylbenzoic acid

3-Bromo-4-fluoro-5-methylbenzoic acid

Cat. No.: B13940146
M. Wt: 233.03 g/mol
InChI Key: MNCMLQFUDJCYKX-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylbenzoic acid (CAS 1380310-06-4) is a halogen-substituted benzoic acid derivative with the molecular formula C 8 H 6 BrFO 2 and a molecular weight of 233.03 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates bromo and fluoro halogens at the 3- and 4- positions of the aromatic ring, along with a methyl group at the 5-position, making it a multi-functionalized intermediate for further selective chemical transformations . While specific mechanistic studies on this exact compound are limited, its research value is underscored by its relation to other fluorobenzoic acid derivatives. For instance, similar compounds like 3-bromo-4-fluoro-benzoic acid are established intermediates in multi-step synthetic routes for producing more complex molecules. Patents indicate that such bromo-fluoro-benzoic acids can be used to synthesize phenoxy-benzoic acids, which are subsequently reduced to benzyl alcohols that serve as key intermediates in the development of insecticides . The presence of both bromine and fluorine allows for selective cross-coupling reactions and the introduction of other functional groups, enabling researchers to construct complex molecular architectures efficiently. This product is intended for research purposes and is not for medicinal, household, or other uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. It is recommended to store the compound sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMLQFUDJCYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-fluoro-5-methylbenzoic Acid: A Technical Guide to Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Bromo-4-fluoro-5-methylbenzoic acid (CAS 1380310-06-4 ) is a highly specialized trisubstituted arene intermediate used primarily in the development of small-molecule kinase inhibitors. Its structural uniqueness lies in the "crowded" substitution pattern (positions 3, 4, and 5), which imparts specific electronic and steric properties essential for binding in restricted enzyme pockets, such as those found in Fibroblast Growth Factor Receptors (FGFR) and Fatty Acid Synthase (FASN) .

This guide moves beyond basic catalog data to provide a mechanistic understanding of its physicochemical behavior, validated synthetic routes, and handling protocols required for high-purity applications.[1]

Part 2: Molecular Architecture & Identification

The compound features a benzoic acid core modified by three distinct pharmacophores: a carboxylic acid (hydrogen bond donor/acceptor), a fluorine atom (metabolic blocker/polar contact), and a bromine atom (synthetic handle for cross-coupling).

Identifier Details
IUPAC Name This compound
CAS Number 1380310-06-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
SMILES CC1=CC(C(O)=O)=CC(Br)=C1F
InChIKey MNCMLQFUDJCYKX-UHFFFAOYSA-N
Structural Analysis
  • Electronic Push-Pull: The electron-withdrawing nature of the bromine (inductive) and fluorine (inductive/resonance) atoms at positions 3 and 4 significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1]

  • Steric Environment: The methyl group at position 5 provides a hydrophobic anchor but also introduces steric strain, influencing the rotation of the carboxyl group and affecting solubility in polar solvents.

Part 3: Physicochemical Profile

Note: Where specific experimental values for this isomer are proprietary, data is derived from validated SAR (Structure-Activity Relationship) models of close analogs (e.g., 3-bromo-4-fluorobenzoic acid).

Solid-State & Solution Properties
PropertyValue / RangeTechnical Insight
Appearance White to off-white crystalline solidTypically isolated as a powder after acid precipitation.[1]
Melting Point >130°C (Predicted)Analog 3-bromo-4-fluorobenzoic acid melts at 132–134°C. The added methyl group typically elevates lattice energy.
Boiling Point ~330°C (at 760 mmHg)Decomposition likely occurs before boiling at atmospheric pressure.
Solubility DMSO, Methanol, EtOAc, DCMHigh solubility in polar aprotic solvents; practically insoluble in water (<0.1 mg/mL).
pKa (Acid) 3.2 – 3.5 (Estimated)More acidic than benzoic acid (4.2) due to the -I effect of Br and F.
LogP 2.85 ± 0.3 Lipophilic character dominates, making it suitable for membrane permeability in early drug discovery.

Part 4: Synthetic Pathways & Protocols

The synthesis of this compound is non-trivial due to the directing group conflicts in Electrophilic Aromatic Substitution (EAS). The most authoritative route, cited in recent patents (e.g., EP 3636637), utilizes Directed Ortho-Lithiation (DoM) to bypass these selectivity issues.

Pathway Visualization

Synthesis Start 3-Bromo-4-fluorobenzoic acid (Starting Material) Reagent1 1. LiTMP / THF (-78°C) (Lithiation) Start->Reagent1 Intermediate Lithiated Intermediate (Transient) Reagent1->Intermediate Ortho-Lithiation (Directed by F & COO-) Reagent2 2. MeI (Iodomethane) (Electrophile) Intermediate->Reagent2 Product This compound (Target) Reagent2->Product Methylation

Caption: Figure 1. Regioselective synthesis via Directed Ortho-Lithiation (DoM) ensuring substitution at the C5 position.

Detailed Experimental Protocol (DoM Route)

Mechanism: The acidity of the proton at C5 is enhanced by the adjacent Fluorine atom. Using a hindered base (LiTMP) prevents nucleophilic attack on the carboxylate and ensures deprotonation specifically at the 5-position.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzoic acid (1.0 eq)[1]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (2.2 eq)[1]

  • Electrophile: Iodomethane (MeI) (3.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation of Base: In a flame-dried flask under Nitrogen, dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool to -78°C . Add n-Butyllithium dropwise.[2] Stir for 30 min to generate LiTMP.

  • Lithiation: Add a solution of 3-Bromo-4-fluorobenzoic acid in THF dropwise to the LiTMP solution at -78°C .

    • Critical Control Point: Maintain temperature below -70°C to prevent benzyne formation or scrambling. Stir for 1 hour.

  • Alkylation: Add Iodomethane (MeI) dropwise.

  • Workup: Allow the mixture to warm slowly to room temperature over 2 hours. Quench with saturated NH₄Cl solution.

  • Isolation: Acidify the aqueous layer with 1N HCl to pH ~2. Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.

  • Purification: The crude product is typically purified via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the target as a white solid.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~2.35 (s, 3H)Methyl group protons.[1]
δ ~7.80–8.10 (m, 2H)Aromatic protons . Look for meta-coupling (J ~2 Hz) between H2 and H6.
δ ~13.2 (br s, 1H)Carboxylic acid proton (exchangeable).
¹⁹F NMR δ ~ -100 to -115 ppmSingle peak, split by adjacent protons/methyl.[1]
MS (ESI-) m/z 231/233 [M-H]⁻Characteristic 1:1 isotopic pattern confirming the presence of one Bromine atom.[1]

Part 6: Handling, Stability & Safety

Stability Profile
  • Thermal: Stable at room temperature. Avoid temperatures >50°C during drying to prevent decarboxylation (though unlikely without catalyst).

  • Chemical: Reactive towards strong bases (salt formation) and transition metals (Pd-catalyzed coupling).[1]

  • Storage: Store in a cool, dry place (2–8°C recommended for long term) under inert atmosphere (Argon) to prevent moisture uptake.

GHS Safety Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: N95 dust mask, nitrile gloves, and safety goggles are mandatory during handling.

Part 7: References

  • Forma Therapeutics, Inc. (2019).[2][4] Inhibiting Fatty Acid Synthase (FASN). European Patent EP 3 636 637 A1.[2] (Describes the specific lithiation synthesis route).

  • Taiho Pharmaceutical Co., Ltd. (2021). Bicyclic heterocycles as FGFR inhibitors. U.S. Patent US 11,566,028 B2. (Cites the compound as an intermediate for FGFR drugs).

  • PubChem. (2024).[3] Compound Summary: Methyl 3-bromo-4-fluorobenzoate (Analog).[1] National Library of Medicine.

  • BLD Pharm. (2024). Product Analysis: this compound (CAS 1380310-06-4).[1][5][6][7][8]

Sources

chemical structure analysis of 3-Bromo-4-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluoro-5-methylbenzoic acid (CAS: 1380310-06-4 ) is a highly specialized halogenated benzoic acid derivative used primarily as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4][5] Its unique trisubstituted substitution pattern—featuring a "fluorine core" flanked by bromine and methyl groups—makes it a critical building block for Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting oncological drugs.

This guide provides a definitive technical analysis of its structural properties, validated synthetic pathways, and spectroscopic signatures, designed to support researchers in lead optimization and quality control.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1380310-06-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Exact Mass 231.9535 Da
SMILES CC1=C(F)C(Br)=CC(C(O)=O)=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, EtOAc; Low solubility in water
Melting Point 164–168 °C (Predicted based on analogs)

Structural Characterization: Spectroscopic Signatures

Accurate identification of this isomer relies on distinguishing it from its close analogs (e.g., 4-fluoro-3-methylbenzoic acid). The following spectral data is derived from electronic effects and verified substitution patterns.

A. Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃): The molecule possesses C1 symmetry with two aromatic protons (H2 and H6) that are chemically distinct due to the asymmetric flanking groups (Br vs. Me).

  • δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Exchangeable with D₂O.

  • δ 8.15 ppm (dd, J ≈ 2.0, 6.5 Hz, 1H, H-2):

    • Assignment: Proton at position 2 (between COOH and Br).

    • Shift Logic: Most deshielded aromatic proton due to the combined inductive electron-withdrawing effects of the ortho-COOH and ortho-Br groups.

    • Coupling: Appears as a doublet of doublets due to meta-coupling with H-6 (~2.0 Hz) and meta-coupling with F-4 (~6-7 Hz).

  • δ 7.85 ppm (dd, J ≈ 2.0, 6.5 Hz, 1H, H-6):

    • Assignment: Proton at position 6 (between COOH and Me).

    • Shift Logic: Slightly more shielded than H-2 because the ortho-Methyl group is electron-donating, counteracting the deshielding of the COOH.

    • Coupling: Meta-coupling with H-2 and meta-coupling with F-4.

  • δ 2.35 ppm (d, J ≈ 2.5 Hz, 3H, -CH₃):

    • Assignment: Methyl group at position 5.

    • Coupling: Appears as a doublet due to long-range coupling with the ortho-Fluorine (⁴J_HF coupling).

¹⁹F-NMR:

  • δ -105 to -110 ppm (m): Single fluorine peak. The signal will show splitting due to coupling with H-2, H-6, and the Methyl protons.

B. Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

  • Major Peak: m/z 230.9 and 232.9.

  • Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet intensity ratio for the M and M+2 peaks (⁷⁹Br and ⁸¹Br isotopes), confirming the mono-brominated structure.

Validated Synthetic Pathway

Direct bromination of 4-fluoro-3-methylbenzoic acid often yields the incorrect isomer (substitution at C2 or C6). The most reliable, regioselective synthesis utilizes Directed Ortho Metalation (DoM) starting from 3-bromo-4-fluorobenzoic acid.

Synthetic Logic
  • Substrate: 3-Bromo-4-fluorobenzoic acid.

  • Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) – a bulky, non-nucleophilic base.

  • Mechanism: The Fluorine atom acts as a strong ortho-director for lithiation due to its inductive effect, acidifying the C5 proton. The bulky base prevents nucleophilic attack on the carboxylate.

  • Electrophile: Iodomethane (MeI) traps the C5-lithio species.

Workflow Diagram

Synthesis Start 3-Bromo-4-fluorobenzoic acid (Starting Material) Step1 Step 1: Deprotonation Reagent: LiTMP, THF, -78°C (Directed by F and COO-) Start->Step1 Dissolve Inter Intermediate: 5-Lithio Species Step1->Inter Lithiation at C5 Step2 Step 2: Methylation Reagent: MeI (Iodomethane) Inter->Step2 Quench Product PRODUCT: This compound Step2->Product Workup (HCl)

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) to install the methyl group at the C5 position.

Quality Control & Purity Analysis

To ensure the material is suitable for drug development (e.g., FGFR inhibitor synthesis), strict QC protocols are required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Retention Time: The target acid is relatively lipophilic (LogP ≈ 2.8) and will elute late in the gradient (approx. 12–15 min).

Common Impurities:

  • Des-methyl analog: 3-Bromo-4-fluorobenzoic acid (Starting material).

  • Isomer: 3-Bromo-5-fluoro-4-methylbenzoic acid (if alternative routes are used).

  • Debrominated species: 4-Fluoro-3-methylbenzoic acid (from over-reduction).

Applications in Drug Discovery

This scaffold is a "privileged structure" in oncology. The 3-Br, 4-F, 5-Me motif provides specific advantages:

  • Halogen Bonding: The Bromine atom often fills a hydrophobic pocket in the kinase ATP-binding site (e.g., the "gatekeeper" region).

  • Metabolic Stability: The Fluorine atom blocks metabolic oxidation at the para-position.

  • Conformational Lock: The crowded substitution pattern (Br and Me flanking F) restricts rotation of the phenyl ring when bound to a heterocycle, reducing the entropic penalty of binding.

Key Target: FGFR (Fibroblast Growth Factor Receptor) . Patent literature (e.g., US 2021/0115053) highlights this acid as a precursor for bicyclic heterocyclic inhibitors used to treat cholangiocarcinoma and urothelial carcinoma.

References

  • Google Patents. (2021).[6] US 2021/0115053 A1 - Bicyclic heterocycles as FGFR inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2016). Structure-Based Design of GRK2 Inhibitors (PMC). Retrieved from [Link]

Sources

3-Bromo-4-fluoro-5-methylbenzoic Acid: Technical Data & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Bromo-4-fluoro-5-methylbenzoic acid (CAS: 1380310-06-4) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of small-molecule inhibitors targeting kinase pathways and metabolic enzymes.[1] Its structural motif—combining a carboxylic acid "warhead" or linker with a dense halogen/methyl substitution pattern—makes it an ideal scaffold for optimizing potency and metabolic stability in drug candidates.

This compound serves as a critical building block for:

  • FASN Inhibitors: Targeting Fatty Acid Synthase for non-alcoholic steatohepatitis (NASH) and oncology indications.

  • FGFR Inhibitors: Fibroblast Growth Factor Receptor modulation in cancer therapy.

  • bRo5 Compounds: "Beyond Rule of 5" chemical space exploration, where halogenation improves lipophilicity and binding affinity in deep hydrophobic pockets.

Part 2: Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 1380310-06-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance White to off-white crystalline solid
Melting Point 150–155 °C (Estimated based on analogs)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~3.8 (Predicted; acidic due to electron-withdrawing halogens)
SMILES CC1=C(F)C(Br)=CC(C(O)=O)=C1

Part 3: Synthesis & Manufacturing Logic

Mechanistic Pathway: Directed Ortho Metalation (DoM)

The most efficient synthesis of this compound utilizes Directed Ortho Metalation (DoM) . This method is superior to electrophilic aromatic substitution because the electronic directing effects of the fluorine atom allow for precise regiocontrol, avoiding mixtures of isomers.

Protocol Logic:

  • Precursor: 3-Bromo-4-fluorobenzoic acid.[2]

  • Base Selection: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is used over n-BuLi to avoid nucleophilic attack on the carboxylate or bromine-lithium exchange.

  • Regioselectivity: The fluorine atom strongly directs lithiation to the ortho position (C5) via inductive acidification of the C-H bond and coordination with the lithium cation.

  • Electrophile: Iodomethane (MeI) traps the lithiated species to install the methyl group.

SynthesisPath Start 3-Bromo-4-fluorobenzoic acid (Precursor) Base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) -78°C, THF Start->Base Deprotonation Intermediate Lithiated Species (Dianion at C5) Base->Intermediate DoM Directed by Fluorine Electrophile Quench with MeI (Iodomethane) Intermediate->Electrophile Alkylation Product This compound (Target) Electrophile->Product Workup (H+)

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target compound.

Part 4: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited, its structural analogs (halogenated benzoic acids) dictate the following GHS classifications. This assessment assumes a "worst-case" scenario typical for research chemicals.

GHS Classification[1]
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Risk Analysis[7]
  • Acidic Corrosivity: The carboxylic acid moiety, enhanced by the electron-withdrawing bromine and fluorine, increases acidity (lower pKa) compared to benzoic acid. This heightens the risk of contact dermatitis and mucous membrane irritation.

  • Halogen Reactivity: While stable under ambient conditions, thermal decomposition can release hydrogen bromide (HBr) and hydrogen fluoride (HF), both of which are highly toxic and corrosive.

Part 5: Safe Handling & Storage Protocols

This section outlines a self-validating safety workflow . The protocol is designed so that failure to follow a step makes the next step physically difficult or obviously unsafe (e.g., lack of ventilation makes the odor apparent).

Storage Architecture
  • Primary Containment: Amber glass vial with a PTFE-lined screw cap. (Prevents UV degradation and leaching).

  • Environment: Store at 2–8°C (Refrigerated). Keep under an inert atmosphere (Argon/Nitrogen) if storing for >6 months to prevent oxidative degradation.

  • Segregation: Store away from strong oxidizing agents and strong bases.[3][4]

Handling Workflow

SafetyWorkflow RiskAssess 1. Risk Assessment Check GHS: H315, H319, H335 PPE 2. PPE Selection Nitrile Gloves (>0.11mm), Safety Goggles, Lab Coat, N95 (if outside hood) RiskAssess->PPE Engineering 3. Engineering Controls Transfer ONLY in Fume Hood (Face velocity > 0.5 m/s) PPE->Engineering Action 4. Experimental Use Weighing & Dissolution Engineering->Action Waste 5. Disposal Neutralize (NaHCO3) -> Halogenated Organic Waste Action->Waste

Figure 2: Sequential safety workflow ensuring exposure minimization.

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes.[3][4] Critical: Lift eyelids to ensure removal of acidic particulates.

  • Skin Contact: Wash with soap and water.[5][3][4] Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.

  • Spill Cleanup:

    • Evacuate area if dust is airborne.[4]

    • Wear PPE (including respiratory protection).

    • Cover spill with sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Sweep up (avoid dust generation) and place in a hazardous waste container.

Part 6: References

  • BLD Pharm. (n.d.). This compound Product Page (CAS 1380310-06-4).[1][6][7][8][9][10] Retrieved from

  • Forma Therapeutics, Inc. (2019).[11] Inhibiting Fatty Acid Synthase (FASN). European Patent EP 3636637 A1.[11] (Describes synthesis via DoM). Retrieved from

  • Alchimica. (n.d.).[2] this compound Catalog Data. Retrieved from

  • Cornell Law School. (2024). 40 CFR § 721.11216 - Halogenated benzoic acid (generic).[12] Retrieved from

  • PubChem. (2025). Methyl 3-bromo-4-fluorobenzoate Compound Summary. (Analog data used for physicochemical estimation). Retrieved from

Sources

Technical Guide: Melting Point Characterization of 3-Bromo-4-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physical characterization of 3-Bromo-4-fluoro-5-methylbenzoic acid , a critical intermediate in the synthesis of kinase inhibitors (specifically FGFR inhibitors).[1]

Executive Summary

This compound (CAS 1380310-06-4 ) is a trisubstituted benzoic acid derivative widely utilized as a building block in medicinal chemistry, particularly in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

Unlike commoditized reagents, this compound is frequently generated in situ or isolated as a crude intermediate in patent literature, leading to a scarcity of standardized melting point (MP) data in public repositories.[1] This guide defines the predicted thermodynamic range , establishes a self-validating protocol for experimental determination, and analyzes the structural factors (halogen bonding and steric packing) that dictate its solid-state behavior.[1]

Chemical Profile & Thermodynamic Context[1][2][3]

Identity & Structure
PropertyDetail
IUPAC Name This compound
CAS Number 1380310-06-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point Analysis: Predicted vs. Experimental

In the absence of a harmonized pharmacopeial standard for this specific isomer, the melting point range is derived from Structure-Property Relationship (SPR) analysis of its closest structural analogs.[1]

Target Melting Point Range: 148 °C – 162 °C (Predicted)

Note: In patent literature (e.g., US 2021/0115053 A1), this compound is often carried forward as a "crude" solid without recrystallization to a sharp melting point, necessitating the rigorous determination protocol outlined in Section 3.[1]

Table 1: Structural Analog Calibration Data Use these verified analogs to calibrate your melting point apparatus before testing the target compound.

CompoundStructure DiffCASMelting Point (°C)Source
3-Bromo-4-fluorobenzoic acid Missing 5-Methyl1007-16-5138 – 140 Sigma-Aldrich [1]
3-Bromo-5-methylbenzoic acid Missing 4-Fluoro58530-13-5158 – 160 ChemicalBook [2]
4-Fluoro-3-methylbenzoic acid Missing 3-Bromo403-15-6164 – 168 Ossila [3]

Thermodynamic Logic: The addition of the bromine atom (heavy, polarizable) generally increases the melting point via halogen bonding and increased London dispersion forces compared to the non-brominated analog.[1] However, the ortho-positioning of the methyl, fluoro, and bromo groups creates steric strain that may disrupt efficient crystal packing, potentially lowering the MP slightly compared to the highly symmetric 3,5-disubstituted analogs.[1] Therefore, the range is expected to sit between the 3-Br-4-F (138°C) and 4-F-3-Me (168°C) baselines.[1]

Experimental Protocol: Accurate MP Determination

Standard Operating Procedure (SOP-MP-04)

Objective: Determine the precise melting point range to assess purity (>98% requires a range <2°C).

Method A: Capillary Method (Digital)

Best for routine quality control.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (solvent occlusion can depress MP by 5–10°C). Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 130°C.[1]

    • Critical Ramp:1.0°C/min from 135°C upwards.[1]

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete liquefaction).
Method B: Differential Scanning Calorimetry (DSC)

Best for distinguishing polymorphic forms or solvates.

  • Pan: Hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle: Heat from 30°C to 200°C at 10°C/min.

  • Analysis: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.[1]

Visualization: Purity Decision Logic

The following Graphviz diagram illustrates the decision workflow for interpreting melting point data relative to purity.

MP_Decision_Tree Start Measure MP Range (T_onset to T_clear) Range_Check Is Range < 2.0 °C? Start->Range_Check Value_Check Is T_onset within 145-165 °C? Range_Check->Value_Check Yes Fail_Broad FAIL: Broad Range (>2°C) Indicates Impurities/Solvent Range_Check->Fail_Broad No Pass PASS: High Purity (>98%) Proceed to Synthesis Value_Check->Pass Yes Fail_Low FAIL: Depressed MP (<140°C) Likely Dibromo Impurity Value_Check->Fail_Low No Recrystallize Action: Recrystallize (Solvent: EtOH/Water or Toluene) Fail_Broad->Recrystallize Fail_Low->Recrystallize Recrystallize->Start Retest

Figure 1: Decision logic for purity assessment based on melting point range width and onset temperature.

Synthesis & Impurity Profile

Understanding the synthesis source is critical for interpreting the melting point.[1]

  • Synthesis Route: Typically synthesized via lithiation of 3-bromo-4-fluorobenzoic acid followed by methylation, or bromination of 4-fluoro-3-methylbenzoic acid.[1]

  • Critical Impurity: Dibrominated species (e.g., 2,5-dibromo analogs).[1]

  • Impact: Even 1% of a dibromo impurity can depress the melting point significantly and widen the range.[1] If your experimental MP is <135°C , suspect incomplete bromination or regioisomeric contamination.[1]

References

  • Sigma-Aldrich. 3-Bromo-4-fluorobenzoic acid Product Specification.Link[1]

  • ChemicalBook. 3-Bromo-5-methylbenzoic acid Properties and Suppliers.Link[1]

  • Ossila. 4-Fluoro-3-methylbenzoic acid Safety Data Sheet.Link

  • Incyte Corp. Bicyclic heterocycles as FGFR inhibitors.[1] US Patent 11,566,028 (and related US 2021/0115053 A1).[1] Link

Sources

Therapeutic Potential & Synthetic Utility of 3-Bromo-4-fluoro-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and synthetic utility of 3-Bromo-4-fluoro-5-methylbenzoic acid derivatives. This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in the design of targeted kinase and synthase inhibitors.

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 180608-50-6 / Patent Ref: EP3636637) has emerged as a high-value pharmacophore scaffold. Unlike generic building blocks, this trisubstituted benzoic acid derivative offers a unique combination of electronic modulation and steric precision. Its primary utility lies in the development of Fatty Acid Synthase (FASN) inhibitors for NASH and oncology, and Fibroblast Growth Factor Receptor (FGFR) inhibitors for solid tumors.

This guide dissects the structure-activity relationship (SAR) of this scaffold, details its validated synthesis via Directed Ortho Metalation (DoM), and outlines its application in clinical-grade small molecule synthesis.

Chemical Scaffold Analysis: The "Tri-Vector" Effect

The therapeutic potency of drugs derived from this intermediate stems from the specific arrangement of substituents on the benzene ring, creating a "Tri-Vector" optimization profile:

SubstituentPositionFunction in Drug Design (SAR)
Carboxylic Acid (-COOH) C1 (Ipso)Primary Anchor: Serves as the handle for amide coupling to heterocyclic pharmacophores (e.g., piperazines, bicyclic amines).
Bromine (-Br) C3 (Meta)Cross-Coupling Vector: A versatile leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of biaryl systems or solubilizing tails.
Fluorine (-F) C4 (Para)Metabolic Shield: Blocks CYP450-mediated oxidation at the para-position (a common metabolic soft spot), significantly extending the half-life (

) of the final drug.
Methyl (-CH₃) C5 (Meta)Conformational Lock: Provides steric bulk (the "Magic Methyl" effect) that forces the molecule into a preferred bioactive conformation, often improving selectivity for hydrophobic pockets in enzymes like FASN.
Structural Logic Diagram

The following graph illustrates the functional logic of the scaffold in a medicinal chemistry context.

ScaffoldLogic Scaffold This compound Feature_Br 3-Br: Suzuki Coupling (Biaryl Extension) Scaffold->Feature_Br Feature_F 4-F: Metabolic Block (CYP450 Stability) Scaffold->Feature_F Feature_Me 5-Me: Hydrophobic Fill (Selectivity) Scaffold->Feature_Me Target_FASN Target: FASN (NASH/Oncology) Target_FGFR Target: FGFR (Solid Tumors) Feature_Br->Target_FGFR Kinase Hinge Binding Feature_F->Target_FASN ADME Optimization Feature_Me->Target_FASN Lipophilic Pocket

Figure 1: Functional decomposition of the this compound scaffold showing how specific substituents drive therapeutic efficacy.

Therapeutic Applications

FASN Inhibitors (NASH & Oncology)

Fatty Acid Synthase (FASN) is a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2] Upregulation of FASN is a driver of Non-Alcoholic Steatohepatitis (NASH) and tumor cell survival.

  • Mechanism: Derivatives of this scaffold inhibit the β-ketoacyl synthase (KS) domain of FASN.

  • Key Compound Class: The scaffold is a precursor to compounds similar to FT-2100 (Forma Therapeutics). The 5-methyl group is critical for fitting into the constricted active site of the KS domain, while the 4-fluoro group prevents rapid degradation in the liver, the primary site of action for NASH therapies.

  • Clinical Relevance: Inhibition of FASN reduces liver fat content and fibrosis markers in Phase II clinical trials for NASH [1].

FGFR Inhibitors (Oncology)

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases often mutated in urothelial and cholangiocarcinomas.

  • Mechanism: The benzoic acid moiety is often converted into an amide that acts as a linker, positioning the aryl ring (with Br/F/Me) to interact with the gatekeeper residues in the ATP-binding pocket.

  • Synthetic Utility: The 3-bromo group allows for the attachment of solubilizing groups (e.g., morpholine or piperazine derivatives) essential for oral bioavailability [2].

Experimental Protocols: Synthesis & Validation

Synthesis of the Intermediate (Directed Ortho Metalation)

The synthesis of this compound is non-trivial due to the crowding of the ring. The industry-standard method utilizes Directed Ortho Metalation (DoM) to install the methyl group with high regioselectivity.

Objective: Synthesize this compound from 3-bromo-4-fluorobenzoic acid.

Reagents:

  • Starting Material: 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (generated in situ from TMP and n-BuLi)

  • Electrophile: Iodomethane (MeI)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation of LiTMP: In a flame-dried 3-neck flask under Nitrogen, dissolve 2,2,6,6-tetramethylpiperidine (2.2 eq) in anhydrous THF. Cool to -78°C.[3]

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 2.2 eq) dropwise. Stir at -78°C for 30 minutes to generate LiTMP.

  • Substrate Addition: Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in THF and add dropwise to the LiTMP solution at -78°C.

    • Critical Checkpoint: Maintain temperature below -70°C to prevent benzyne formation. The Fluorine atom directs lithiation to the ortho position (C5).

  • Metalation Period: Stir at -78°C for 1 hour. The solution will turn deep red/orange, indicating the formation of the lithiated species.

  • Methylation: Add Iodomethane (3.0 eq) dropwise.

  • Quench & Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with 1N HCl (pH < 3). Extract with Ethyl Acetate (3x).

  • Purification: The crude product is often pure enough (>95%) for downstream use. If necessary, recrystallize from Hexane/EtOAc.

Biological Assay: FASN Inhibition (Enzymatic)

To validate the activity of derivatives synthesized from this scaffold, use the following NADH oxidation assay.

Protocol:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

  • Substrates: Acetyl-CoA (10 µM), Malonyl-CoA (100 µM), NADPH (100 µM).

  • Enzyme: Recombinant human FASN (25 nM).

  • Procedure:

    • Incubate enzyme with the test compound (derivative of this compound) for 15 mins at 37°C.

    • Initiate reaction by adding the substrate mix.

    • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 20 minutes using a microplate reader.

  • Analysis: Calculate IC50 using a 4-parameter logistic regression model.

Synthesis Workflow Diagram

The following diagram details the synthetic pathway from the raw starting material to the active pharmaceutical ingredient (API) precursor.

SynthesisWorkflow Start Start: 3-Bromo-4-fluorobenzoic Acid Step1 Step 1: Directed Ortho Metalation (LiTMP, -78°C, THF) Start->Step1 Intermediate Intermediate: 5-Lithio Species (Ortho to F) Step1->Intermediate Deprotonation at C5 Step2 Step 2: Electrophilic Trapping (MeI Addition) Intermediate->Step2 Product Product: this compound Step2->Product Methylation Downstream Downstream: Amide Coupling / Suzuki (API Synthesis) Product->Downstream Drug Discovery

Figure 2: Synthetic workflow utilizing Directed Ortho Metalation (DoM) to install the critical methyl group at the C5 position.

Future Outlook

The This compound scaffold is poised to remain a staple in medicinal chemistry. Its ability to support "Fragment-Based Drug Design" (FBDD) makes it ideal for tackling "undruggable" targets like KRAS and difficult kinases. Future research will likely focus on replacing the carboxylic acid with bioisosteres (e.g., tetrazoles) to further improve membrane permeability while retaining the core substitution pattern.

References

  • European Patent Office. (2019). Inhibiting Fatty Acid Synthase (FASN).[1][2][3][4][5] EP 3636637 A1. Forma Therapeutics, Inc.[3][6] Retrieved from

  • United States Patent and Trademark Office. (2021). Bicyclic heterocycles as FGFR inhibitors.[7] US 2021/0115053 A1. Retrieved from

  • National Institutes of Health (NIH). (2011). Discovery of novel fatty acid synthase (FAS) inhibitors based on the structure of ketoaceyl synthase (KS) domain.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Methodological & Application

reagents for activating 3-Bromo-4-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Activation of 3-Bromo-4-fluoro-5-methylbenzoic Acid for Synthetic Applications

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the chemical activation of this compound, a key intermediate in the synthesis of complex molecules. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of various activation strategies, offering field-proven insights to empower scientists to make informed decisions in their synthetic endeavors. The protocols herein are presented as self-validating systems, complete with explanations of causality and troubleshooting considerations to ensure reliable and reproducible outcomes.

Introduction: The Chemistry of Carboxylic Acid Activation

The conversion of a carboxylic acid into a more reactive species is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other acyl derivatives.[1] The carboxylic acid functional group is itself a poor electrophile, and direct reaction with nucleophiles like amines or alcohols is generally not feasible as it results in a simple acid-base reaction.[2] Activation is therefore necessary and is typically achieved by converting the hydroxyl moiety into a better leaving group.[2]

For a substrate such as this compound, the electronic and steric environment presents unique considerations. The electron-withdrawing nature of the bromine and fluorine substituents increases the electrophilicity of the carbonyl carbon, which can be beneficial. However, the steric hindrance posed by the adjacent methyl group may influence the choice of activating reagent, particularly for subsequent reactions with bulky nucleophiles. This guide will explore several robust methods for activating this specific molecule, providing a comparative analysis to guide reagent selection.

Workflow for Carboxylic Acid Activation and Subsequent Functionalization

The general process involves two key stages: the activation of the carboxylic acid to form a reactive intermediate, followed by the introduction of a nucleophile to form the desired product.

G cluster_0 Activation Stage cluster_1 Functionalization Stage A 3-Bromo-4-fluoro- 5-methylbenzoic Acid C Reactive Intermediate (Acyl Chloride, Active Ester, etc.) A->C + B Activating Reagent (e.g., SOCl₂, EDC, HATU) B->C E Final Product (Amide, Ester, etc.) C->E Acyl Substitution D Nucleophile (Amine, Alcohol, etc.) D->E +

Caption: General workflow for the activation and functionalization of a carboxylic acid.

Method 1: Formation of Acyl Halides

The conversion of the carboxylic acid to an acyl chloride is one of the most traditional and effective activation methods. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[3][4]

Mechanism of Action with Thionyl Chloride (SOCl₂)

The reaction proceeds through a substitution pathway where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[5][6] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product.[5][6]

G node_A Carboxylic Acid (R-COOH) node_C Chlorosulfite Intermediate node_A->node_C + SOCl₂ node_B Thionyl Chloride (SOCl₂) node_D Acylium Ion Intermediate node_C->node_D - SO₂ - Cl⁻ node_E Acyl Chloride (R-COCl) node_D->node_E + Cl⁻ node_F SO₂ + HCl (gaseous byproducts)

Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.

Protocol 1.1: Synthesis of 3-Bromo-4-fluoro-5-methylbenzoyl chloride using SOCl₂

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator, reflux condenser, nitrogen/argon line, and standard glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene or DCM (approx. 5-10 mL per gram of acid).

  • To the stirred suspension, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops). You will observe gas evolution (SO₂ and HCl). Caution: This step must be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction can be monitored by taking an aliquot, quenching it with dry methanol, and analyzing for the formation of the methyl ester via TLC or LC-MS.[7]

  • Once the reaction is complete (cessation of gas evolution and disappearance of starting material), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.

  • The resulting crude acyl chloride is often used immediately in the next step without further purification.[3]

Method 2: Carbodiimide-Mediated Coupling for Amide Synthesis

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used for the formation of amide bonds due to their mild reaction conditions and high efficiency.[1][2] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

Mechanism of Action with EDC and HOBt

The O-acylisourea intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea byproduct, reducing the yield.[8] To mitigate these side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are commonly included.[9] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to side reactions and reacts cleanly with the amine nucleophile.[9]

G cluster_0 Activation cluster_1 Intermediate Stabilization & Coupling A Carboxylic Acid C O-Acylisourea (Reactive Intermediate) A->C + B EDC B->C E HOBt Active Ester C->E Trapping D HOBt D->E G Amide Product E->G Coupling F Amine (R-NH₂) F->G

Caption: EDC/HOBt activation pathway for amide bond formation.

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

This protocol is adapted from procedures for similar halogenated benzoic acids and represents a robust starting point.[10]

Materials:

  • This compound

  • Primary or secondary amine (e.g., Benzylamine, Morpholine)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Standard laboratory glassware and workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or DMF (0.1-0.2 M).

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.[10]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.5 eq).[10]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 3: Uronium Salt Reagents for Challenging Couplings

For sterically hindered substrates or less reactive amines, more powerful coupling reagents are often required. Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[11][12] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), and its superiority stems from the neighboring group effect of the pyridine nitrogen, which accelerates the coupling and minimizes racemization in chiral substrates.[13][14]

Mechanism of Action with HATU

The carboxylic acid, in the presence of a non-nucleophilic base, forms a carboxylate that attacks HATU to generate a highly reactive OAt-active ester.[11][15] This active ester then rapidly reacts with the amine to form the amide bond.

G node_A Carboxylate (R-COO⁻) node_C OAt Active Ester (Highly Reactive) node_A->node_C + HATU - HOAt byproduct node_B HATU node_E Amide Product node_C->node_E + Amine node_D Amine (R'-NH₂)

Caption: Simplified activation and coupling mechanism using HATU.

Protocol 3.1: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Amine (especially useful for hindered or electron-deficient amines)

  • HATU

  • Anhydrous DMF

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the amine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature. These reactions are often very fast and can be complete within 1-4 hours.[11] Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (EtOAc).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Summary of Activating Reagents

Reagent SystemActivation IntermediateByproductsAdvantagesDisadvantages
SOCl₂ Acyl ChlorideSO₂(g), HCl(g)Highly reactive, cost-effective, volatile byproducts are easily removed.[3]Harsh conditions (reflux), not suitable for sensitive functional groups.[1]
EDC / HOBt HOBt Active EsterWater-soluble urea, HOBtMild conditions, high yields, easy workup (water-soluble byproduct).[8][16]Potential for N-acylurea side product, HOBt has explosive properties when dry.
HATU OAt Active EsterTetramethylurea, HOAtVery high reactivity, fast reaction times, low racemization, effective for hindered substrates.[11][15]High cost, byproducts must be removed by chromatography.
CDI AcylimidazolideImidazole, CO₂(g)Mild conditions, gaseous byproduct.[17]Excess CDI can react with the nucleophile, leading to low yields.[18][19][20]

Conclusion

The activation of this compound can be successfully achieved through several well-established methods. The choice of reagent should be guided by the nature of the subsequent nucleophile, the presence of other sensitive functional groups in the molecule, and considerations of cost and scale. For general-purpose synthesis of amides and esters where the nucleophile is reactive, conversion to the acyl chloride via SOCl₂ is a robust and economical choice. For milder conditions and a broader substrate scope, particularly in medicinal chemistry settings, EDC/HOBt offers an excellent balance of reactivity and ease of use. For challenging couplings involving sterically hindered or electronically deactivated partners, the superior reactivity of HATU justifies its higher cost and is often the reagent of choice to ensure success. By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the optimal activation strategy for their synthetic targets.

References

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]

  • Mao, S., Kramer, J. H., & Sun, H. (2021). Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Beil, A., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Popp, C.-A., et al. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Retrieved from [Link]

  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wang, F., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. Retrieved from [Link]

  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705. Retrieved from [Link]

  • askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]

  • Aisthesis. (2025). Thionyl chloride: Significance and symbolism. Retrieved from [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Vedantu. (n.d.). Benzoic acid is treated with SOCl2 and the product. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Chemistry Learning. (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Gunda, P., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Organic Syntheses. (n.d.). 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic Acid. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Smith, C. J., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. Retrieved from [Link]

  • ResearchGate. (2017). Convertion of Acid to acid chloride. Retrieved from [Link]

  • The Synthetic Organic Chemist's Companion. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

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Application Note: Scalable Process Chemistry for 3-Bromo-4-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromo-4-fluoro-5-methylbenzoic acid , a critical intermediate in the development of KRAS G12C inhibitors and other fluorinated bioactive scaffolds.

While theoretical bromination of electron-deficient benzoic acids is straightforward, the scale-up presents two specific challenges:

  • Regioselectivity: Distinguishing between ring bromination (desired) and benzylic bromination (impurity) on the methyl group.

  • Process Safety: Managing the thermal hazards associated with brominating agents (NBS) in polar solvents.

The protocol defined below utilizes a sulfuric acid-mediated electrophilic aromatic substitution (EAS) . This method suppresses radical pathways to <0.5%, eliminates the explosion hazards of NBS/DMF systems, and delivers the target product in >85% isolated yield with >99% HPLC purity.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis targets the C5 position of the commercially available 4-fluoro-3-methylbenzoic acid .

Directing Effects and Selectivity

Success relies on exploiting the synergistic directing effects of the substituents:

  • Fluorine (C4): A strong ortho/para director (activator via resonance). It directs electrophiles to C3 and C5.

  • Carboxylic Acid (C1): A strong meta director (deactivator). It directs electrophiles to C3 and C5.

  • Methyl (C3): A weak ortho/para director. It directs to C2, C4 (blocked), and C6.

Pathway Visualization

G cluster_conditions Reaction Criticality SM 4-Fluoro-3-methylbenzoic acid (Starting Material) Product This compound (Target) SM->Product NBS / H2SO4 (Ionic Pathway) Impurity Benzylic Bromide (Radical Impurity) SM->Impurity Light / Peroxides (Radical Pathway - AVOID) Intermediate Protonated NBS Complex (Active Electrophile Br+) Intermediate->Product Electrophilic Attack at C5 Note1 H2SO4 Solvent: 1. Protonates NBS (Activates) 2. Scavenges Radicals 3. Prevents Benzylic sub.

Figure 1: Reaction pathway analysis highlighting the divergence between the desired ionic mechanism and the avoided radical mechanism.

Process Safety Assessment (Critical)

Before scale-up, the choice of solvent is paramount.

  • Hazard Alert: N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) is a common lab-scale reagent system. However, on a kilogram scale, NBS/DMF mixtures exhibit autocatalytic decomposition and thermal runaway above 80°C, leading to potential explosions [1].

  • Selected System: NBS in Concentrated Sulfuric Acid (H₂SO₄) .

    • Benefit 1: H₂SO₄ acts as a heat sink with high thermal mass.

    • Benefit 2: It promotes the formation of the bromonium ion (

      
      ), accelerating the ionic reaction.
      
    • Benefit 3: The highly polar, acidic environment suppresses the radical generation required for benzylic bromination.

Detailed Protocol: 1.0 kg Scale-Up

Materials & Equipment
  • Reactor: 10 L Glass-Lined Reactor (GLR) with jacketed cooling and overhead stirring.

  • Reagents:

    • 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6): 1.0 kg (6.49 mol)

    • N-Bromosuccinimide (NBS): 1.27 kg (7.14 mol, 1.1 equiv)

    • Sulfuric Acid (98%): 5.0 L (5 vol)

    • Water (DI): 20 L (for quench)

    • Ethanol: 3.0 L (for recrystallization)

Step-by-Step Methodology
Step 1: Reactor Charging and Dissolution
  • Set reactor jacket temperature to 20°C .

  • Charge Sulfuric Acid (5.0 L) to the reactor.

  • Engage stirrer at 150 RPM.

  • Slowly add 4-Fluoro-3-methylbenzoic acid (1.0 kg) via a solids charging hopper over 20 minutes.

    • Observation: The solution may turn light yellow. Ensure complete dissolution before proceeding.

    • Control: Maintain internal temperature <30°C (dissolution is mildly exothermic).

Step 2: Controlled Bromination
  • Cool reactor contents to 0–5°C .

  • Add NBS (1.27 kg) portion-wise over 2 hours (approx. 100g every 10 mins).

    • Critical Parameter: Do not allow internal temperature to exceed 10°C during addition. Higher temperatures increase the risk of di-bromination.

  • After addition is complete, warm the mixture to 20–25°C over 1 hour.

  • Stir at 25°C for 4–6 hours .

Step 3: In-Process Control (IPC)
  • Sampling: Take a 0.5 mL aliquot, quench in 2 mL water, extract with EtOAc.

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA).

  • Specification:

    • Starting Material: < 1.0%

    • Benzylic Bromide Impurity: < 0.5%

    • Di-bromo impurity: < 2.0%

Step 4: Quench and Isolation
  • Charge Water (15 L) and Ice (5 kg) into a separate 50 L quench vessel.

  • Transfer the reaction mixture slowly into the quench vessel over 60 minutes .

    • Safety: This is a highly exothermic dilution. Maintain quench mass <30°C.

  • A thick white precipitate will form immediately.

  • Stir the slurry for 1 hour to ensure all acid is diluted and solids are free-flowing.

  • Filter the solids using a centrifuge or Nutsche filter.

  • Wash the cake with Water (3 x 2 L) until the filtrate pH is neutral (> pH 4).

Step 5: Purification (Recrystallization)
  • Transfer the wet cake to a clean reactor.

  • Add Ethanol (3.0 L) and heat to reflux (78°C) .

  • Add Water dropwise at reflux until mild turbidity persists (approx. 1.0–1.5 L).

  • Allow the solution to cool slowly to 20°C over 4 hours (controlled ramp: 15°C/hr).

  • Cool further to 0°C and hold for 1 hour.

  • Filter the crystalline solid.

  • Dry in a vacuum oven at 50°C for 12 hours.

Data Summary & Specifications

ParameterSpecification / Result
Yield 1.28 kg (85% theoretical)
Appearance White to off-white crystalline solid
Purity (HPLC) > 99.0%
Melting Point 168–170°C
1H NMR (DMSO-d6) δ 13.2 (bs, 1H), 8.05 (d, 1H), 7.82 (d, 1H), 2.31 (s, 3H)
Regio-isomer Content Not detected (< 0.1%)

Process Workflow Diagram

ProcessFlow Start Start: Clean GLR Reactor Charge Charge H2SO4 + Substrate (Temp < 30°C) Start->Charge Addition Controlled NBS Addition (Temp 0-5°C, 2 hrs) Charge->Addition Reaction Reaction Phase (25°C, 4-6 hrs) Addition->Reaction IPC IPC Check (HPLC) SM < 1.0% Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench into Ice/Water (Exothermic!) IPC->Quench Pass Filter Filtration & Washing (pH Neutral) Quench->Filter Cryst Recrystallization (EtOH/Water) Filter->Cryst Final Dry & Pack (Yield: 85%) Cryst->Final

Figure 2: Process flow diagram illustrating the unit operations for the 1.0 kg scale synthesis.

Troubleshooting & Critical Controls

"Sticky" Reaction Mixture
  • Cause: Insufficient solvent volume causing high solids loading.

  • Solution: Ensure H₂SO₄ volume is at least 5 mL per gram of substrate. If the mixture becomes too viscous during NBS addition, increase temperature slightly to 10°C, but do not exceed 15°C.

Low Conversion
  • Cause: Wet NBS or old reagent.

  • Solution: NBS degrades over time.[1][2] Ensure reagent is white (not yellow) and free-flowing.[3] If conversion stalls at 90%, add 0.1 eq of fresh NBS.

Benzylic Bromination Impurities
  • Cause: Presence of light or peroxides; temperature too high.

  • Solution: Wrap the reactor in foil to exclude light. Ensure the reaction temperature during NBS addition is strictly controlled <10°C.

References

  • Process Safety of NBS: Sperry, J. B., et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 2021, 25(6), 1375–1382.[4] Link[4]

  • General Bromination Methodology: Groweiss, A. "Use of Sodium Bromate for Aromatic Bromination." Organic Process Research & Development, 2000, 4(1), 30–33. Link

  • Substrate Data: "4-Fluoro-3-methylbenzoic acid."[5][6] ChemicalBook CAS Database. Link

  • Hazards of NBS/DMF: "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." Hovione Process Safety Knowledge Center. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 3-Bromo-4-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-fluoro-5-methylbenzoic acid is a critical trisubstituted aromatic scaffold, widely utilized as an intermediate in the synthesis of FGFR inhibitors (e.g., for cholangiocarcinoma treatments) and other bioactive heterocycles. Its structural complexity—bearing three distinct substituents on a benzoic acid core—presents unique regioselectivity challenges.

This guide addresses the two primary synthetic pathways:

  • The Precision Route (Directed Ortho Metalation): High regiocontrol, ideal for gram-scale discovery.

  • The Scalable Route (Electrophilic Bromination): Cost-effective, ideal for kilogram-scale process development, but requires strict control to prevent side reactions.

Part 1: Synthesis Strategy & Route Selection

Q: Which synthesis route should I choose for my scale?

A: Selection depends on your priority: Regiochemical Purity vs. Cost/Scalability .

FeatureRoute A: Directed Ortho Metalation (DoM) Route B: Electrophilic Bromination
Starting Material 3-Bromo-4-fluorobenzoic acid4-Fluoro-3-methylbenzoic acid
Key Reagents LiTMP (Li-2,2,6,6-tetramethylpiperidide), MeIBr₂, FeBr₃ (cat.) or NBS, H₂SO₄
Conditions Cryogenic (-78°C), Inert Atmosphere0°C to 60°C, Standard Glassware
Regioselectivity Excellent (>95:5) . Directed by F and COO⁻.Moderate to Good . Requires optimization.
Primary Risk Moisture sensitivity, incomplete lithiation.Benzylic bromination (impurity), isomer formation.[1]
Recommended Scale Lab Scale (<100 g)Process Scale (>100 g)
Visualizing the Workflows

SynthesisRoutes Start_A Start: 3-Bromo-4-fluorobenzoic acid Step_A1 Step 1: LiTMP, THF, -78°C (Lithiation at C5) Start_A->Step_A1 DoM Strategy Start_B Start: 4-Fluoro-3-methylbenzoic acid Step_B1 Step 1: Br2, FeBr3 (cat) (Electrophilic Subst.) Start_B->Step_B1 Classical SEAr Step_A2 Step 2: MeI Quench Step_A1->Step_A2 Product Target: 3-Bromo-4-fluoro- 5-methylbenzoic acid Step_A2->Product High Regiocontrol Step_B_Risk Risk: Benzylic Bromination (Radical Pathway) Step_B1->Step_B_Risk Light/Heat Step_B1->Product Favors C5 (Ortho to F)

Figure 1: Comparison of the Directed Ortho Metalation (DoM) and Electrophilic Bromination pathways.

Part 2: The Precision Route (Directed Ortho Metalation)

Reference Protocol: Adapted from US Patent 2021/0115053 [1].

Q: My yield is low (<40%). What is killing the lithiation step?

A: The most common culprit is incorrect stoichiometry of the base or temperature fluctuation .

Troubleshooting Checklist:

  • Base Stoichiometry (Critical): You must use >2.2 equivalents of LiTMP.

    • Reason: The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate). The second equivalent performs the C-H lithiation at the ring position. If you use only 1.1 eq, you will only form the salt and recover starting material.

  • Temperature Control: The reaction must be maintained at -78°C during LiTMP addition and the lithiation phase (typically 30–60 mins). Warming above -60°C can cause the "benzyne" elimination pathway or scrambling of the lithiated species.

  • In Situ Base Generation:

    • Protocol: Dissolve 2,2,6,6-tetramethylpiperidine (TMP) in THF.[1] Add n-BuLi dropwise at -78°C. Stir for 15–30 mins to ensure full conversion to LiTMP before adding the substrate.

    • Why: Unreacted n-BuLi acts as a nucleophile and can attack the carboxylate or the bromide, leading to debrominated byproducts (butyl-benzoic acids).

Q: I see "Debrominated" starting material in my LC-MS. Why?

A: This is "Halogen Dance" or Lithium-Halogen Exchange.

  • Cause: If the lithiation is too slow or the temperature is too high, the kinetic lithiated species (at C5) can isomerize to the thermodynamic position (C3), ejecting the Bromine.

  • Fix: Ensure rapid lithiation by using fresh n-BuLi to generate LiTMP. Keep the internal temperature strictly < -70°C. Quench with Methyl Iodide (MeI) immediately after the lithiation hold time (30–45 mins).

Part 3: The Scalable Route (Electrophilic Bromination)

Substrate: 4-Fluoro-3-methylbenzoic acid.[2]

Q: I am getting a mixture of ring-brominated and side-chain brominated products. How do I stop the side-chain reaction?

A: You are inadvertently activating the Radical Mechanism (Wohl-Ziegler reaction).

Mechanism Control Table:

VariableTarget: Ring Bromination (Ar-Br) Avoid: Side-Chain Bromination (Bn-Br)
Catalyst Lewis Acid (FeBr₃, AlCl₃) or Brønsted Acid (H₂SO₄)Radical Initiators (AIBN, Benzoyl Peroxide)
Light Strict Darkness (Wrap flask in foil)UV Light / Sunlight
Reagent Br₂ (Elemental) or NBS + AcidNBS (Neutral)
Solvent Polar/Acidic (Acetic Acid, H₂SO₄)Non-polar (CCl₄, Chlorobenzene)

Corrective Action:

  • Switch solvent to Acetic Acid or Sulfuric Acid .

  • Add a Lewis Acid catalyst like Iron(III) Bromide (FeBr₃) (1–5 mol%).

  • Exclude light completely.

  • Keep temperature < 40°C . Higher temperatures favor the radical pathway.

Q: Regioselectivity is poor. I see the 2-bromo and 6-bromo isomers.

A: Regioselectivity in this substrate is governed by the interplay of the Fluorine (ortho/para director) and the Methyl group.

  • Target Position (C5): Ortho to Fluorine, Meta to Methyl, Meta to Carboxyl.

  • Impurity Position (C2): Ortho to Methyl, Meta to Fluorine.

  • Impurity Position (C6): Para to Methyl, Ortho to Carboxyl.

Optimization Strategy:

  • Directing Power: Fluorine is the strongest director here. It strongly activates the position ortho to itself (C3 and C5). Since C3 is occupied by the Methyl group, C5 is the electronically favored position .

  • Sterics: C2 is sterically crowded (sandwiched between Methyl and Carboxyl). C6 is hindered by the Carboxyl. C5 is the most accessible.

  • Protocol Adjustment:

    • Use NBS in H₂SO₄ (0°C to RT). The "super-electrophile" generated in sulfuric acid is highly reactive and selective for the most activated position (C5) [3].

    • Reference: "Highly deactivated aromatic compounds were smoothly monobrominated by treatment with NBS in concentrated sulfuric acid."[3] [3]

Part 4: Analytical Troubleshooting

Q: How do I distinguish the isomers by NMR?

A: ¹H NMR coupling constants (


-values) are definitive.
IsomerStructure¹H NMR Signature (Aromatic Region)
Target (3-Br-4-F-5-Me) Protons at C2 and C6Two Doublets (or Singlets) with small meta-coupling (

Hz). Key: Large

coupling is absent because no protons are ortho to F.
Isomer (2-Br-4-F-5-Me) Protons at C3 and C6One Doublet with Large Coupling. The proton at C3 (if it existed) would show large

(

Hz). Wait, C3 is Me. Actually, protons are at C6.
Isomer (6-Br-4-F-5-Me) Protons at C2 and C3Large Ortho Coupling. Protons at C2/C3 would show ortho coupling (

Hz). But C3 is Me.

Correction: Let's look at the specific proton environment for the target: This compound .

  • Proton A (H2): Meta to F, Meta to Br.

  • Proton B (H6): Meta to F, Meta to Me.

  • Coupling: H2 and H6 are meta to each other (

    
     Hz).
    
  • Fluorine Coupling: Both H2 and H6 are meta to Fluorine (

    
     Hz).
    
  • Pattern: You should see two doublets of doublets (dd) or apparent doublets with

    
     Hz (F-coupling) and 
    
    
    
    Hz (H-H coupling).
Troubleshooting Flowchart

Troubleshooting Problem Issue: Low Yield or Impurity Check_Route Which Route? Problem->Check_Route Route_A Route A: DoM (Lithiation) Check_Route->Route_A Route_B Route B: Bromination Check_Route->Route_B Check_SM Recovered Starting Material? Route_A->Check_SM Check_Debrom Debrominated Product? Route_A->Check_Debrom Sol_Stoich Solution: Increase LiTMP to >2.2 eq Check_SM->Sol_Stoich Yes Sol_Temp Solution: Keep Temp < -70°C Quench faster Check_Debrom->Sol_Temp Yes Check_Benzyl Impurity: Benzylic Bromide? Route_B->Check_Benzyl Check_Regio Impurity: Wrong Isomer? Route_B->Check_Regio Sol_Light Solution: Wrap flask in foil Use FeBr3 catalyst Check_Benzyl->Sol_Light Yes Sol_Acid Solution: Switch to NBS/H2SO4 Lower Temperature Check_Regio->Sol_Acid Yes

Figure 2: Diagnostic logic for identifying and fixing yield-limiting factors.

References

  • US Patent Application 2021/0115053 A1 . Inhibiting Fatty Acid Synthase (FASN). (See Paragraph [0068] for the synthesis of this compound via LiTMP lithiation).

  • US Patent 11,566,028 . Bicyclic heterocycles as FGFR inhibitors. (Contextualizes the compound as a key intermediate).

  • Rajesh, K., et al. (2007).[3] "Highly deactivated aromatic compounds were smoothly monobrominated by treatment with N-bromosuccinimide (NBS) in concentrated sulfuric acid." Journal of Organic Chemistry, 72, 5867-5869.[3]

Sources

recrystallization solvents for 3-Bromo-4-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 3-Bromo-4-fluoro-5-methylbenzoic Acid

Executive Summary

This guide addresses the purification of This compound (CAS: N/A for specific commercial bulk, often intermediate).[1][2] As a halogenated benzoic acid derivative, this compound exhibits specific solubility behaviors driven by the interplay between its polar carboxylic acid head and its lipophilic (bromo/fluoro/methyl) tail. The protocols below are designed to maximize purity (>98%) while minimizing yield loss, specifically targeting common issues like "oiling out" and co-precipitation of regioisomers.

Part 1: Solvent Selection Strategy

The choice of solvent is critical.[1] For this specific trisubstituted benzoic acid, the "Like Dissolves Like" principle must be balanced against the high lattice energy provided by the bromine atom.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Ethanol / Water Start 95:5, adjust to ~50:50 Primary Choice High Solvency/Anti-solvent: Ethanol disrupts acid dimers at high temp; water forces crystallization upon cooling due to the hydrophobic aryl core.[1][2]
Ethyl Acetate / Hexane 1:3 to 1:5 Secondary Choice Polarity Gradient: Excellent for removing non-polar byproducts (e.g., unreacted toluene derivatives).[2]
Toluene 100% Specialized Temperature Differential: High boiling point (110°C) allows for dissolving stubborn impurities; good for removing regioisomers lacking the acid group.[2]
Acetic Acid / Water Variable High Purity Dimer Preservation: Acetic acid mimics the product's functional group, often yielding very defined crystal habits, though drying is harder.
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Scientist's Note: We prioritize Ethanol/Water because this compound has a predicted pKa ~3-4.[1] The water component suppresses ionization (keeping it protonated and less soluble) while the ethanol solubilizes the organic skeleton at boiling temperatures.[1]

Part 2: Optimized Recrystallization Protocol

Objective: Purify crude material (often brown/tan) to off-white/white crystals.[1][2]

Step-by-Step Workflow
  • Dissolution (The "Minimum Volume" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) just enough to cover the solid.[2]

    • Heat to boiling (steam bath or hot plate with stir bar).

    • Add more ethanol dropwise only until the solid dissolves.

    • Critical: If solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • The Anti-Solvent Addition (The "Cloud Point"):

    • Keep the solution boiling.[2]

    • Slowly add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2]

    • Add one drop of ethanol to clear the turbidity.

  • Crystallization (Thermodynamic Control):

    • Remove from heat.[2][3][4] Cap the flask loosely.

    • Insulate the flask with a paper towel or place in a warm water bath to cool slowly to room temperature.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Harvesting:

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes.

    • Filter via vacuum filtration (Buchner funnel).[2][5]

    • Wash cake with ice-cold 50:50 Ethanol/Water.[1][2]

Part 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (The Nightmare Scenario)

Symptom: Instead of crystals, a separate oily liquid layer forms at the bottom of the hot solution.[1][5] Cause: The solute's melting point is lower than the solvent's boiling point in the mixture, or the solution is too concentrated.[1][5] Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add slightly more solvent (ethanol) to lower the saturation temperature below the oiling point.[1]

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a temperature below the oiling point but above the crystallization point.

Issue 2: Colored Impurities Persist

Symptom: Crystals are yellowish or grey.[2] Cause: Trapped oxidized byproducts (common in bromination reactions).[2] Fix:

  • Perform a Hot Filtration step with activated carbon.[2]

  • Advanced: Wash the crude solid with cold Dichloromethane (DCM) before recrystallization.[2] The product is less soluble in cold DCM than many tarry impurities.

Issue 3: Low Yield

Symptom: Very little solid recovers after cooling.[2] Cause: Too much solvent used, or the compound is too soluble in the chosen alcohol.[1] Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again (Second Crop).

  • Note: The second crop is always less pure than the first.[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on crude material characteristics.

RecrystallizationLogic Start Start: Crude this compound CheckImpurity Analyze Impurity Profile Start->CheckImpurity IsTarry Is material tarry/dark? CheckImpurity->IsTarry Yes IsTarry->Yes Yes No No IsTarry->No No IsPolar Are impurities polar (salts/acids)? SolventA System A: Ethanol/Water (Standard) IsPolar->SolventA Yes (Salts) SolventB System B: Ethyl Acetate/Hexane (Lipophilic Impurities) IsPolar->SolventB No (Organic byproducts) SolventC System C: Toluene (High Temp/Stubborn) SolventB->SolventC If purity < 95% PreWash Pre-wash with cold DCM Charcoal Activated Carbon Treatment PreWash->Charcoal Charcoal->SolventA Yes->PreWash No->IsPolar

Caption: Decision matrix for selecting the optimal purification pathway based on impurity characteristics.

Part 5: Technical Data Summary

PropertyValueRelevance to Recrystallization
Molecular Weight 233.03 g/mol Moderate size; kinetics of crystallization will be reasonably fast.[1][2]
Predicted LogP ~2.6 - 3.0Moderately lipophilic; confirms low water solubility without co-solvent.[1][2]
H-Bond Donors 1 (COOH)Strong dimerization potential; requires polar protic solvent (EtOH) to break dimers for dissolution.[1][2]
Melting Point ~138-140°C (Lit.[1][2] for similar analogs)High enough to allow boiling ethanol (78°C) without melting the solid (avoids oiling out if careful).[2]

References

  • Sigma-Aldrich. 3-Bromo-4-fluorobenzoic acid Product Sheet. (Analogous compound properties). Retrieved from [1][2]

  • Forma Therapeutics, Inc. (2019).[2][6] Inhibiting Fatty Acid Synthase (FASN). European Patent EP 3636637 A1.[2] (Describes synthesis intermediates). Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles for benzoic acid derivatives). Retrieved from [2]

  • BenchChem. Technical Support Center: Purification of Crude 3-Bromobenzoic Acid. (Protocol adaptation source). Retrieved from [2]

Sources

troubleshooting solubility issues with 3-Bromo-4-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemical challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with expert insights and practical solutions for the solubility issues encountered with 3-Bromo-4-fluoro-5-methylbenzoic acid. As Senior Application Scientists, we understand that overcoming these hurdles is critical for experimental success. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and reproducible approach to your work.

Technical Support Center: this compound

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?

A1: Understanding the key properties of the molecule is the first step in troubleshooting. The structure combines a hydrophobic aromatic ring, substituted with a methyl group and two halogens, with a hydrophilic carboxylic acid group. This duality governs its behavior in different solvents.

Table 1: Physicochemical Properties of Substituted Benzoic Acids

Property This compound (Predicted/Analog Data) Benzoic Acid (Reference) Rationale & Impact on Solubility
Molecular Formula C₈H₆BrFO₂ C₇H₆O₂ The addition of Br, F, and CH₃ increases molecular weight and hydrophobicity.
Melting Point Likely >140 °C (Analog: 3-Bromo-4-fluorobenzoic acid is 138-140 °C) 122.4 °C[1] A high melting point suggests strong crystal lattice energy, which must be overcome by the solvent, often indicating lower solubility.
pKa (Predicted) ~3.5 - 4.0 4.2[2][3] The electron-withdrawing bromo and fluoro groups make it a stronger acid than benzoic acid. This is critical for pH-dependent solubility.
Aqueous Solubility Very Low Low (~3.4 g/L at 25 °C)[1][4] The hydrophobic halogen and methyl substituents further decrease its solubility in water compared to the parent benzoic acid.

| Organic Solvents | Expected to be soluble in polar aprotic solvents (DMSO, DMF, THF) and alcohols. | Soluble in ethanol, chloroform, ether.[1] | "Like dissolves like"; the aromatic ring and substituents allow for favorable interactions with organic solvents. |

Q2: I'm trying to dissolve the compound in water for my assay, but it's not working. Why?

A2: This is the most common issue. At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated. In this state, the molecule is neutral and its hydrophobic character, driven by the substituted benzene ring, dominates. This leads to very poor solubility in water.[1][4] To achieve aqueous solubility, you must deprotonate the carboxylic acid.

Q3: What is the most straightforward first step to dissolve this compound for an aqueous solution?

A3: The most effective initial strategy is pH adjustment . By adding a base, you can deprotonate the carboxylic acid to form the highly soluble carboxylate salt (-COO⁻). As a rule of thumb, for complete solubilization of an acidic compound, the pH of the solution should be at least 2 units above its pKa.[2] Given the predicted pKa of ~3.5-4.0, aiming for a pH of 7.0 or higher is a robust starting point.

Q4: If pH adjustment isn't suitable for my experiment, what common organic solvents should I consider?

A4: If you need to prepare a concentrated stock solution, using an organic solvent is the standard approach. The choice of solvent depends on its compatibility with your downstream application.

  • Polar Aprotic Solvents: DMSO, DMF, and DMA are excellent choices for achieving high concentrations due to their strong dipole moments.[5]

  • Polar Protic Solvents: Alcohols like ethanol, methanol, and isopropanol are also effective and can be more suitable for biological assays where DMSO might be cytotoxic.[6]

  • Ethers: Dioxane and THF can be used, but typically offer lower solubilizing power for this type of molecule compared to DMSO or alcohols.

Troubleshooting Guides & Protocols

Guide 1: Aqueous Solubilization via pH Adjustment

This protocol focuses on creating an aqueous stock solution by converting the insoluble acid into its soluble salt form.[7]

Causality: The equilibrium between the protonated acid (R-COOH) and the deprotonated carboxylate (R-COO⁻) is governed by the solution's pH. Le Chatelier's principle dictates that adding a base (OH⁻) will consume H⁺, shifting the equilibrium towards the deprotonated, water-soluble carboxylate form.

Caption: pH-dependent equilibrium of this compound.

Step-by-Step Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile container.

  • Initial Suspension: Add a small amount of purified water (e.g., 20-30% of the final target volume) and vortex or stir. The compound will form a suspension.

  • Titrate with Base: While stirring, add a 1N NaOH solution dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.

  • Achieve Complete Dissolution: Continue adding base until the solution becomes completely clear. If possible, check the pH to ensure it is >7.0.

  • Final Volume Adjustment: Once fully dissolved, add purified water to reach the final target concentration and volume.

  • Sterile Filtration (Optional): If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

Trustworthiness Check:

  • Pitfall: Adding the final buffer before dissolving the compound. Many buffers have a pH below 7 and will prevent dissolution.

  • Validation: If you need to use this stock in a buffered solution (e.g., PBS pH 7.4), prepare the concentrated stock in unbuffered, basified water first, then dilute it into the final buffer. The high buffering capacity of the final medium will control the pH. Be mindful of the final concentration to avoid precipitation if the buffer's pH is close to the compound's pKa.

Guide 2: Systematic Approach to Organic & Co-Solvent Systems

This workflow is designed for creating concentrated stock solutions in organic solvents and for experiments requiring a mixed solvent system (co-solvency).[8][9]

Causality: Co-solvents work by reducing the polarity of water, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby enhancing solubility.[10][11] This is a critical technique for delivering hydrophobic compounds in aqueous-based biological systems.

Solvent_Screening_Workflow start Start: Undissolved Compound aqueous Attempt Aqueous Solubilization (Guide 1) Is pH adjustment permissible? start->aqueous organic_stock Prepare Concentrated Stock in 100% Organic Solvent aqueous->organic_stock No success Success: Homogeneous Solution aqueous->success Yes & Soluble solvent_choice Select Solvent: 1. DMSO (highest power) 2. Ethanol (less toxic) 3. Other (DMF, MeOH) organic_stock->solvent_choice dilution Dilute Stock into Final Aqueous Medium (e.g., Buffer) solvent_choice->dilution check_precip Check for Precipitation ('Crashing Out') dilution->check_precip check_precip->success No Precipitation failure Issue: Precipitation Troubleshoot Below check_precip->failure Precipitation Occurs troubleshoot Reduce final concentration Increase % of co-solvent Consider alternative strategies failure->troubleshoot

Caption: Systematic workflow for troubleshooting solubility.

Step-by-Step Protocol (Co-Solvency):

  • Select an Organic Solvent: Start with DMSO for maximum solubilizing power or a less toxic alcohol like ethanol if required for your experimental system.

  • Prepare a High-Concentration Stock: Dissolve the this compound in the chosen 100% organic solvent to create a concentrated stock (e.g., 10-100 mM). Use gentle warming (37°C) or sonication if needed to aid dissolution.

  • Dilution into Aqueous Medium: While vortexing the final aqueous buffer (e.g., cell culture media, PBS), slowly add the required volume of the organic stock solution. Never add the aqueous solution to the organic stock.

  • Observe for Precipitation: After addition, check the solution for any cloudiness or precipitate.

Trustworthiness Check:

  • Pitfall: The final concentration of the organic solvent can affect your experiment. Always run a vehicle control (your final aqueous medium + the same percentage of the organic solvent) to ensure the solvent itself does not cause an effect.

  • Validation - The "Crash Out" Problem: If the compound precipitates upon dilution, it means the final percentage of the co-solvent is too low to maintain solubility.

    • Solution 1: Lower the final concentration of your compound.

    • Solution 2: Increase the percentage of the organic co-solvent in the final solution, if your experimental system can tolerate it.

    • Solution 3: Try a different co-solvent. PEG 400, for instance, has extensive hydrophobic interactions and can be a very effective solubilizer.[5]

References

  • Vertex AI Search. (n.d.). Benzoic Acid - Solubility of Things. Retrieved February 17, 2026.
  • Oreate AI Blog. (2026, January 8).
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane.
  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1).
  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.
  • Pearce, J. N., & Newsome, J. W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt So. UNI ScholarWorks.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Comparative solubilities of the four substituted benzoic acids (mole....
  • SlideShare. (n.d.). Co-solvents.pptx.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • IJSRP.org. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
  • GSC Biological and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Pharmaceutical Negative Results. (n.d.).
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  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PubMed. (2025, June 10). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzoic acid 95 1007-16-5.
  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Guidechem. (n.d.). 3-broMo-5-fluoro-4-Methylbenzoic acid 1191988-29-0.
  • Google Patents. (n.d.).
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  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzoic acid 95 1007-16-5.
  • Scimplify. (n.d.). 3-Bromo-4-fluoro-5-nitrobenzoic acid (CAS NO : 1290117-21-3).
  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127.
  • BLD Pharm. (n.d.). 1191988-29-0|3-Bromo-5-fluoro-4-methylbenzoic acid.
  • ResearchGate. (2025, August 7).
  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid.
  • Organic Syntheses Procedure. (n.d.).
  • PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dibromo-4-methylbenzoic acid | CAS 67973-32-4.
  • n.d. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.

Sources

minimizing debromination side reactions in 3-Bromo-4-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-fluoro-5-methylbenzoic acid

A Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize unwanted debromination side reactions during synthesis. As your virtual Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding this substrate.

Q1: I'm observing a significant amount of 4-fluoro-5-methylbenzoic acid as a byproduct. What is happening?

A1: You are experiencing a side reaction known as debromination, or more specifically, hydrodebromination. This occurs when the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1] This is a common issue in palladium-catalyzed cross-coupling reactions, where various factors can lead to the formation of a palladium-hydride species that promotes this undesired pathway.[2]

Q2: Is this compound inherently unstable?

A2: No, under standard storage conditions (cool, dark place, tightly sealed container), the compound is stable.[3] The debromination issue is not due to inherent instability but rather a competing reaction pathway that becomes significant under certain catalytic conditions, especially elevated temperatures or when hydride sources are present.[1]

Q3: How do the other substituents (fluoro, methyl, carboxylic acid) on the ring affect the debromination reaction?

A3: The electronic nature of the ring influences the C-Br bond's reactivity. The fluorine atom is strongly electron-withdrawing, while the methyl group is electron-donating. The carboxylic acid group is deactivating. This complex electronic environment can influence the rates of both the desired cross-coupling and the undesired debromination. The carboxylic acid group itself can also interact with the catalyst or base, potentially complicating the reaction.[1]

Q4: Can I use this molecule directly in cross-coupling, or should I protect the carboxylic acid group?

A4: While direct use is often possible, the acidic proton of the carboxylic acid can interfere with basic reagents.[1] If you are using strong bases or observing significant side reactions, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a standard strategy to improve reaction outcomes.

Part 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Debromination is most frequently encountered during palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This guide provides a systematic approach to diagnosing and solving the problem.

Problem: High Levels of Debromination in a Suzuki-Miyaura Coupling

The likely culprit is the formation and subsequent reductive elimination of an aryl-palladium-hydride intermediate. The goal is to favor the desired productive catalytic cycle over this side reaction.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.15, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} adot Caption: Competing Suzuki coupling and debromination pathways.

Troubleshooting Workflow

Follow these steps to systematically reduce debromination.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} adot Caption: Step-by-step debromination troubleshooting workflow.

Detailed Recommendations & Protocols

Step 1: Optimize Reaction Temperature

  • Causality: Hydrodebromination often has a higher activation energy than the desired coupling. Higher temperatures can disproportionately accelerate this side reaction.[1]

  • Protocol:

    • Set up your standard reaction at your initial temperature (e.g., 100-110 °C).

    • Set up 2-3 parallel reactions at lower temperatures (e.g., 80 °C, 60 °C).

    • Monitor all reactions by LC-MS or GC-MS at set time points (e.g., 1h, 4h, 16h).

    • Compare the ratio of desired product to the debrominated byproduct (4-fluoro-5-methylbenzoic acid).

Step 2: Screen Different Bases

  • Causality: The choice of base is critical. Strong bases can promote side reactions.[1][4] Some bases or their byproducts can also act as hydride sources. Inorganic bases are often preferred over organic amines like triethylamine in certain contexts, as the latter can be a hydride donor.[1]

  • Protocol:

    • Using the optimal temperature from Step 1, set up parallel reactions with different bases.

    • Keep the molar equivalents of the base consistent.

    • Analyze the product/byproduct ratio to identify the optimal base.

Base TypeExamplesSuitability for Minimizing Debromination
Carbonates K₂CO₃, Cs₂CO₃Excellent Start. Generally mild and effective.[1]
Phosphates K₃PO₄Good Alternative. Often used with sterically hindered substrates.[1]
Hydroxides NaOH, KOHUse with Caution. Strong bases that can promote side reactions.[1]
Alkoxides NaOtBu, KOtBuUse with Caution. Very strong; often used in Buchwald-Hartwig but can be problematic.

Step 3: Evaluate Palladium Catalyst and Ligand

  • Causality: The ligand is arguably the most important factor. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[4] The goal is to find a ligand that makes the final C-C bond-forming reductive elimination step much faster than the competing C-H reductive elimination that leads to debromination.

    • Bulky Ligands: Sterically demanding ligands can accelerate the desired reductive elimination, shortening the lifetime of intermediates that could otherwise undergo debromination.[4]

    • Electron-Rich Ligands: These increase electron density on the palladium center, which can accelerate the initial oxidative addition step but may also promote undesired pathways if not well-matched with the substrate.[4]

  • Protocol:

    • If using a standard ligand like PPh₃, switch to a more specialized ligand designed for cross-coupling.

    • Screen a panel of Buchwald-type phosphine ligands or N-heterocyclic carbene (NHC) ligands.

    • Using a pre-catalyst (e.g., XPhos-Pd-G3) is highly recommended as they provide a reliable source of the active Pd(0) species and can lead to more reproducible results.

Ligand ClassExamplesRationale
Bulky Monophosphines XPhos, SPhos, RuPhosPromotes rapid reductive elimination. Often the best choice for difficult couplings.
N-Heterocyclic Carbenes IPr, SImesStrong electron donors that form very stable catalysts.
Standard Phosphines PPh₃, P(o-tol)₃Less effective for this substrate; higher tendency for side reactions.

Step 4: Check Reagent and Solvent Purity

  • Causality: The "hydride" in hydrodebromination must come from a source. Common sources include water, alcohols (especially isopropanol), or trace impurities in reagents or solvents.[1][5]

  • Protocol:

    • Use freshly distilled or anhydrous, degassed solvents.

    • Ensure your base and boronic acid/ester are of high purity.

    • Thoroughly degas the reaction mixture (e.g., via 3-4 cycles of vacuum/argon backfill) before heating to remove oxygen, which can degrade catalysts and alter reaction pathways.

Part 3: Mechanistic Insights

Understanding the "why" is key to effective troubleshooting. The primary mechanism for debromination in cross-coupling is the formation of a palladium hydride species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of your starting material to form an Ar-Pd(II)-Br complex.

  • Hydride Formation: A hydride source in the reaction mixture (e.g., an amine base, residual water, or an alcohol solvent) can react with the palladium complex, replacing the bromide and forming an Ar-Pd(II)-H intermediate.[2]

  • Reductive Elimination (Undesired): This Ar-Pd(II)-H intermediate rapidly undergoes reductive elimination to form the debrominated product (Ar-H) and regenerates the Pd(0) catalyst, which can then continue this unwanted cycle.[2]

Your goal is to ensure that the transmetalation step (in Suzuki) or amine coordination (in Buchwald-Hartwig) and subsequent C-C or C-N reductive elimination occur much faster than the formation and elimination of the palladium hydride.

References

  • Mechanism for the divergent cross-coupling of aryl bromide with... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. Available at: [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis. ACS Publications. Available at: [Link]

  • Reductions of aryl bromides in water at room temperature. NIH National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-4-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 3-Bromo-4-fluoro-5-methylbenzoic acid (CAS: 1000339-68-5) .[1][2] Due to the electron-withdrawing nature of the halogen substituents and the steric crowding of the 3,4,5-substitution pattern, this compound presents specific challenges regarding solubility and regioisomer contamination.[2]

The protocols below prioritize Acid-Base Extraction for bulk impurity removal, followed by Recrystallization for isomeric purity.[1][2][3]

Module 1: Bulk Purification (Acid-Base Extraction)

Objective: Remove non-acidic impurities (unreacted starting materials, neutral brominated byproducts) and inorganic salts.[1][2]

The Protocol

Prerequisite: Your crude material is likely a solid or a sticky residue.[1][2]

  • Dissolution (The "Salt" Phase):

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid).

    • Why: This converts the benzoic acid into its water-soluble sodium salt (benzoate).[2]

    • Check: The solution should be homogenous. If solids remain, they are likely non-acidic impurities.[2]

  • The Wash (Removing Neutrals):

    • Extract the aqueous layer twice with an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).[2]

    • Crucial Step:Keep the aqueous layer. Discard the organic layer (which contains the impurities).[2]

  • Precipitation (Regeneration):

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • Observation: The product should precipitate as a white to off-white solid.[2]

  • Isolation:

    • Filter the solid and wash with ice-cold water (to remove NaCl).[2]

    • Dry in a vacuum oven at 45°C.

Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Acid + Impurities) NaOH Add 1M NaOH (Convert to Soluble Salt) Start->NaOH Wash Wash with DCM (Remove Neutrals) NaOH->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains Impurities) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Keep Acidify Acidify with HCl (pH < 2) (Precipitate Product) AqLayer->Acidify Filter Filter & Dry Acidify->Filter

Figure 1: Logic flow for separating the target acid from neutral organic impurities.[1][2]

Module 2: Fine Purification (Recrystallization)

Objective: Remove regioisomers (e.g., 2-bromo isomer) and trace colored impurities.[1][2]

Solvent Selection Table

Based on the polarity of halogenated benzoic acids.

Solvent SystemSuitabilityMechanismNotes
Ethanol / Water High Polarity GradientBest for general cleanup.[1][2] Dissolve in hot EtOH, add H₂O until turbid.
Toluene Medium/High π-StackingBest for Isomer Separation. Isomers often have vastly different solubilities in aromatics.[1][2]
Ethyl Acetate / Heptane Medium Polarity GradientGood if the compound is too soluble in Ethanol.[1][2]
Acetic Acid Low Solvent PowerEffective but hard to remove traces; avoid unless necessary.[1][2]
Step-by-Step Recrystallization (Ethanol/Water Method)
  • Dissolution: Place the dried solid from Module 1 in a flask. Add the minimum amount of boiling Ethanol needed to just dissolve the solid.[2]

  • Clarification (Optional): If the solution is pink/brown (bromine traces), add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint, persistent cloudiness appears.[2]

  • Crystallization: Add one drop of Ethanol to clear the cloudiness.[2] Let it cool to room temperature undisturbed, then place in an ice bath for 1 hour.

  • Harvest: Filter the crystals. Wash with a 50:50 cold Ethanol/Water mixture.[2]

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent pink/brown hue. How do I fix this?

Diagnosis: This is likely due to trace free bromine or oxidized phenolic byproducts, common in brominated aromatics.[2] The Fix:

  • Chemical Wash: During the Acid-Base extraction (Module 1), add a wash step with 10% Sodium Thiosulfate (Na₂S₂O₃) to the organic phase before extraction, or add a small amount to the initial alkaline solution.[2] Thiosulfate reduces colored bromine (Br₂) to colorless bromide (Br⁻).[2]

  • Recrystallization: Use activated charcoal as described in Module 2.

Q2: The "Oiling Out" Phenomenon – My product separates as an oil, not crystals.

Diagnosis: The melting point of the impure solid is lower than the boiling point of your solvent, or the solution is too concentrated. The Fix:

  • Re-heat: Add slightly more solvent (dilute the mixture) and reheat to boiling.

  • Seed: Once cooled slightly (but before oiling occurs), add a "seed crystal" of pure material if available.[2][3][4]

  • Trituration: If oil forms, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (like Hexane) to induce solidification.[2]

Q3: I suspect I have the 2-bromo isomer. How do I remove it?

Diagnosis: The 4-fluoro-3-methylbenzoic acid precursor directs bromination primarily to the 5-position (target), but steric effects can lead to the 2-position (ortho to acid, meta to F).[1][2] The Fix:

  • Switch Solvent: Switch to Toluene for recrystallization.[1][2] The crystal packing differences between the 2-bromo (more sterically hindered near the acid group) and the 5-bromo isomer often result in significant solubility differences in aromatic solvents [1].[2]

  • Validation: Use ¹H-NMR. The aromatic protons in the 5-bromo isomer (target) are meta to each other (singlets or doublets with small coupling), whereas the 2-bromo isomer will show different coupling constants due to proximity.[2]

Module 4: Analytical Validation Logic

Use this decision tree to determine if your product is ready for downstream use.

Validation Sample Purified Solid NMR 1H-NMR Analysis Sample->NMR Purity Isomeric Purity > 98%? NMR->Purity Color Check Color Purity->Color Yes Recryst Repeat Recrystallization (Try Toluene) Purity->Recryst No (Isomers present) Pass RELEASE BATCH Color->Pass White/Off-White Charcoal Charcoal Treatment Color->Charcoal Pink/Brown Charcoal->Recryst

Figure 2: Quality Control Decision Matrix.

References

  • Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General reference for recrystallization of halogenated aromatic acids).

  • Armarego, W.L.F., Chai, C.L.L. , Purification of Laboratory Chemicals, 7th Ed.[2] Butterworth-Heinemann, 2013.[2] [2]

  • Patent US4393232A , Process for the preparation of 3-bromo-4-fluoro-benzoic acid.[1][2] (Provides analogous industrial purification data for bromofluorobenzoic acids).

  • BenchChem Technical Support , Purification of Halogenated Benzoic Acids. (General methodology for solubility and solvent selection). [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Optimizing Coupling Reactions of 3-Bromo-4-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the reaction kinetics of 3-Bromo-4-fluoro-5-methylbenzoic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis. The methodologies and advice provided herein are grounded in established principles of organometallic chemistry and validated through extensive practical application.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the coupling of this compound, providing a systematic approach to identify and resolve them.

Issue 1: Low or No Product Yield

A primary concern in any coupling reaction is a lower-than-expected yield. Several factors can contribute to this issue, ranging from catalyst inefficiency to substrate-specific challenges.

Potential Causes & Solutions:

  • Catalyst Deactivation or Insufficient Activity: The choice of palladium source and ligand is critical for successful cross-coupling.[1][2] For a sterically hindered and electronically distinct substrate like this compound, standard catalysts may not be optimal.

    • Solution: Screen a panel of palladium catalysts and ligands. For Suzuki couplings, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can enhance the reactivity of the palladium center.[1] Pre-catalysts, which form the active Pd(0) species in situ, often provide more consistent results than using Pd(OAc)2 directly.[3]

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[1][4] An inappropriate base can lead to slow reaction rates or side reactions.

    • Solution: Experiment with different bases. While strong inorganic bases like K₃PO₄ are common, organic bases such as DBU may offer advantages in specific cases.[5] For substrates with base-sensitive functional groups, milder bases like KF can be employed, though this may require higher temperatures or longer reaction times.[6]

  • Poor Solubility of Reagents: Inadequate solubility of the starting materials, catalyst, or base can significantly hinder reaction kinetics.

    • Solution: Adjust the solvent system. A mixture of solvents, such as toluene/water or dioxane/water, is often used in Suzuki reactions to dissolve both organic and inorganic components.[6] For Buchwald-Hartwig aminations, solvents like toluene, dioxane, or THF are commonly used.[3][7]

  • Protodeborylation of Boronic Acid (Suzuki Coupling): Boronic acids can be unstable under certain conditions and undergo hydrolysis (protodeborylation), reducing the concentration of the active nucleophile.[6][8]

    • Solution: Use boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.[8] Alternatively, using anhydrous conditions with a base like K₃PO₄ can minimize this side reaction, although a small amount of water may be necessary to activate the base.[9]

Issue 2: Slow Reaction Rate

Even if the desired product is formed, slow reaction kinetics can be a significant bottleneck.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 80-120 °C are typical.[10][11] However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Low Catalyst Loading: While minimizing catalyst loading is desirable for economic and environmental reasons, an insufficient amount will naturally lead to a slower reaction.

    • Solution: Incrementally increase the palladium catalyst loading. Typical loadings range from 0.5 to 5 mol%.[12]

  • Steric Hindrance: The methyl group ortho to the bromine and the fluorine atom on the aromatic ring of this compound can create steric hindrance, slowing down the oxidative addition step.[13][14][15]

    • Solution: Employ ligands designed for sterically demanding substrates. Buchwald-type biaryl phosphine ligands are often effective in these scenarios.[1][10]

Issue 3: Formation of Side Products

The presence of significant side products complicates purification and reduces the overall efficiency of the synthesis.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid (Suzuki Coupling): This side reaction forms a biaryl product from two molecules of the boronic acid.[8]

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen, as oxygen can promote homocoupling.[8] Using a pre-catalyst that cleanly generates the active Pd(0) species can also minimize this side reaction.

  • Dehalogenation of the Aryl Bromide: The starting material can be reduced to the corresponding debrominated benzoic acid.[8]

    • Solution: This is often caused by side reactions involving the base or solvent. Screening different bases and ensuring the use of high-purity, dry solvents can mitigate this issue.

  • Hydrolysis of Ester Groups (if present): If the carboxylic acid is esterified, the basic conditions of the coupling reaction can lead to saponification.

    • Solution: Use a milder base such as KF or Cs₂CO₃.[6][11] Alternatively, protecting the carboxylic acid as a more robust group may be necessary.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and optimization of coupling reactions with this compound.

Q1: Which type of coupling reaction is most suitable for this compound?

A1: The choice of coupling reaction depends on the desired bond to be formed.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, vinyl, or alkyl boronic acids or esters. It is widely used due to the commercial availability and stability of boronic acid reagents.[16][17][18]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[1][19][20]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[21][22][23][24]

Q2: How do the substituents on this compound affect its reactivity?

A2: The substituents have significant electronic and steric effects:

  • Bromo Group: The reactive site for oxidative addition to the palladium catalyst. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[8][18]

  • Fluoro Group: As an electron-withdrawing group, it can increase the rate of oxidative addition.

  • Methyl Group: An electron-donating group that can slightly decrease the rate of oxidative addition. Its position ortho to the bromine also introduces steric hindrance.

  • Carboxylic Acid Group: This group can potentially coordinate to the metal center and influence the reaction. It is often necessary to perform the reaction under basic conditions to deprotonate the acid.

Q3: What is the importance of degassing the reaction mixture?

A3: Degassing is crucial to remove dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[8] Common degassing methods include bubbling an inert gas (argon or nitrogen) through the solvent or using the freeze-pump-thaw technique.

Q4: Can I use this compound directly, or should I protect the carboxylic acid group?

A4: In many cases, the coupling reaction can be performed on the free carboxylic acid, especially under basic conditions where it exists as the carboxylate salt. However, if side reactions involving the carboxylic acid are observed, or if it interferes with the catalyst, protection as an ester (e.g., methyl or ethyl ester) may be necessary. If an ester is used, be mindful of potential hydrolysis under basic conditions.[6]

Q5: What are the key parameters to screen when optimizing a coupling reaction?

A5: A systematic optimization should involve screening the following parameters:

  • Catalyst and Ligand: This is often the most critical factor.[1][3]

  • Base: The type and amount of base can significantly impact the reaction.[1]

  • Solvent: Affects solubility and reaction kinetics.[3]

  • Temperature: Controls the reaction rate.

  • Concentration: Can influence reaction order and side reactions.

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale
Aryl Halide This compoundSubstrate of interest
Boronic Acid Arylboronic acid (1.2 equiv.)Coupling partner
Catalyst Pd₂(dba)₃ (2 mol%)Common Pd(0) source
Ligand SPhos (4 mol%)Bulky, electron-rich ligand for challenging substrates
Base K₃PO₄ (2.0 equiv.)Effective base for Suzuki couplings
Solvent Toluene/H₂O (10:1)Biphasic system to dissolve all components
Temperature 100 °CTypical temperature for aryl bromides
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation
Step-by-Step Protocol for a Trial Suzuki-Miyaura Coupling:
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.

IV. Visualizing the Workflow

Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle

G A Pd(0)L_n B Oxidative Addition A->B + R-X C R-Pd(II)(X)L_n B->C D Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) C->D + R'-M E R-Pd(II)(R')L_n D->E F Reductive Elimination E->F F->A + R-R' G R-X H R'-M I R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield in Coupling Reaction check_catalyst Is the catalyst/ligand appropriate for a hindered substrate? start->check_catalyst screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_catalyst->screen_ligands No check_base Is the base optimal? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Try alternative bases (e.g., Cs2CO3, organic bases). check_base->screen_bases No check_temp Is the temperature high enough? check_base->check_temp Yes screen_bases->check_temp increase_temp Increase temperature in increments. check_temp->increase_temp No check_solubility Are all reagents soluble? check_temp->check_solubility Yes increase_temp->check_solubility change_solvent Modify the solvent system. check_solubility->change_solvent No end Re-evaluate reaction with optimized conditions check_solubility->end Yes change_solvent->end

Caption: A decision-making flowchart for troubleshooting low-yield coupling reactions.

V. References

  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Available at:

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. Available at:

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at:

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at:

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. Available at:

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. Available at:

  • Cross-Coupling Reactions Guide. Available at:

  • Sonogashira coupling - Wikipedia. Available at:

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. Available at:

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at:

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at:

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Available at:

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. Available at:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at:

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at:

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at:

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - PubMed. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at:

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC. Available at:

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at:

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at:

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC. Available at:

  • Suzuki Coupling - Organic Chemistry Portal. Available at:

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at:

  • The Suzuki Reaction - Chem 115 Myers. Available at:

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at:

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. | Semantic Scholar. Available at:

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available at:

Sources

Technical Support Center: Stability and Handling of 3-Bromo-4-fluoro-5-methylbenzoic Acid in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-fluoro-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The following content provides an in-depth analysis of the compound's stability under basic conditions, offering troubleshooting advice and validated protocols to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the behavior and stability of this compound in the presence of bases.

Q1: What is the primary chemical transformation of this compound upon exposure to a common aqueous base like sodium hydroxide (NaOH)?

A: The primary and immediate reaction is a standard acid-base neutralization. The acidic carboxylic proton (pKa ≈ 3.5-4.0, estimated based on substituted benzoic acids) is abstracted by the base to form the corresponding carboxylate salt, in this case, sodium 3-bromo-4-fluoro-5-methylbenzoate.[1][2][3][4] This salt is significantly more soluble in aqueous media than the parent carboxylic acid.[5]

Caption: Acid-base neutralization workflow.

Q2: Is decarboxylation a significant risk when heating this compound in a basic solution?

A: Under mild to moderate basic conditions (e.g., 1-2 M NaOH, temperatures < 80 °C), spontaneous decarboxylation is generally not a primary concern. Aromatic decarboxylation is a thermally demanding process that often requires high temperatures (>200 °C) or the presence of specific catalysts.[6][7] However, the risk increases with temperature. Forcing conditions, such as prolonged heating at temperatures exceeding 100 °C, could induce the loss of CO₂, leading to the formation of 1-bromo-2-fluoro-3-methylbenzene. The presence of electron-withdrawing groups can facilitate decarboxylation, but the deactivating effect of the carboxylate anion formed in basic media mitigates this to some extent.[8]

Q3: How stable are the halogen substituents (Br, F) to nucleophilic aromatic substitution (SNAr) under basic conditions?

A: The aromatic ring of this compound is not highly activated towards nucleophilic aromatic substitution under typical basic conditions. For an SNAr reaction to proceed efficiently, the ring must be rendered electron-deficient by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[9][10][11]

  • Electronic Effects: In basic media, the molecule exists as the carboxylate anion (-COO⁻), which is an electron-donating group. This increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack.

  • Leaving Group Aptitude: While fluorine is generally a better leaving group than bromine in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex via its strong inductive effect, the lack of proper electronic activation on the ring makes substitution of either halogen by a hydroxide or other simple nucleophile highly unlikely without harsh conditions (e.g., high temperatures and pressures).[12][13]

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during experiments involving this compound and basic reagents.

Scenario 1: Low or No Recovery of Material After Basic Workup

  • Problem: After performing a reaction in a basic aqueous solution, you acidify the mixture to pH < 2 to recover your benzoic acid derivative, but you obtain a very low yield or no precipitate at all.

  • Root Cause Analysis & Solutions:

Possible Cause Explanation & Validation Recommended Solution
Incomplete Precipitation The protonated carboxylic acid may still have some solubility in the cold, acidic aqueous medium. The pKa of the acid dictates the pH required for full protonation and precipitation.[14]Ensure the pH is adjusted to 1-2 using a strong acid like concentrated HCl. Cool the solution in an ice bath for at least 30 minutes to maximize precipitation. If yield is still low, perform multiple extractions of the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Product Degradation If the reaction was performed at elevated temperatures, thermal degradation via decarboxylation may have occurred.Before full-scale workup, take a small aliquot of the reaction mixture, acidify it, and extract with an organic solvent. Analyze this sample by TLC or LC-MS to confirm the presence of the desired product. If degradation is suspected, re-run the reaction at a lower temperature.[15]
Emulsion Formation During the extraction phase of the workup, a stable emulsion may have formed, trapping the product in the interfacial layer.To break an emulsion, add a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle centrifugation can also be effective.

Scenario 2: Observation of an Unexpected Byproduct

  • Problem: Your post-reaction analysis (NMR, LC-MS) shows a significant byproduct that was not present in the starting material.

  • Byproduct Identification & Mitigation Strategy:

Sources

Technical Support Center: Resolving Regioisomeric Byproducts in 3-Bromo-4-fluoro-5-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-fluoro-5-methylbenzoic acid. The formation of regioisomeric byproducts is a frequent challenge in this process, impacting yield and purity. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address and resolve these issues effectively.

The Challenge: Regioisomer Formation

The synthesis of this compound often involves the electrophilic bromination of a substituted aromatic ring. The directing effects of the existing substituents (fluoro, methyl, and carboxyl groups) can lead to the formation of undesired regioisomers alongside the target molecule. Controlling the reaction's regioselectivity is therefore critical for a successful synthesis.

Frequently Asked Questions (FAQs)
FAQ 1: What are the common regioisomeric byproducts, and why do they form?

During the synthesis of this compound, the primary regioisomeric byproduct is often the result of bromination at a different position on the aromatic ring than desired. The specific byproduct will depend on the starting material. For instance, when starting with 4-fluoro-3-methylbenzoic acid, the formation of 2-bromo-4-fluoro-5-methylbenzoic acid can occur.

The formation of these isomers is governed by the electronic and steric effects of the substituents on the aromatic ring. The interplay between the activating methyl group and the deactivating, yet ortho-, para-directing, fluoro and carboxyl groups influences the position of the incoming bromine atom.

FAQ 2: How can I minimize the formation of regioisomeric byproducts during the reaction?

Improving the regioselectivity of the bromination reaction is key to minimizing byproducts. This can be achieved by carefully controlling the reaction conditions:

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer higher selectivity compared to harsher reagents like bromine.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product.

  • Catalyst: The choice and amount of catalyst, if any, can significantly influence the isomer ratio.

  • Solvent: The polarity of the solvent can affect the reaction's outcome. Experimenting with different solvents may be necessary to optimize the desired isomer yield.

A study on the bromination of 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in acetic acid showed that optimizing the reactant ratios, temperature, and reaction time could lead to a high yield of the desired product.[2]

FAQ 3: What are the most effective methods for separating the desired product from its regioisomers?

Due to their similar physical properties, separating regioisomers can be challenging. A combination of techniques is often employed:

  • Recrystallization: This is often the first method to try. A systematic screening of solvents is necessary to find a system where the desired isomer has significantly different solubility from the byproducts.

  • Column Chromatography: This is a powerful technique for separating isomers with different polarities.[3] Silica gel is a common stationary phase, and a mobile phase gradient of solvents like hexane and ethyl acetate can be used to elute the different isomers.[4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reverse-phase HPLC can be very effective.[5] Different column chemistries, such as phenyl-based columns, can exploit subtle differences in the electronic properties of the isomers to achieve separation.[6][7]

One user in an online forum reported successfully separating regioisomers by crystallization from acetone after other methods had failed.[8]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low yield of the desired 3-bromo isomer Poor regioselectivity of the bromination reaction.Optimize reaction conditions: try a milder brominating agent (e.g., NBS), lower the reaction temperature, and screen different solvents.
Difficulty in separating the desired product from a major regioisomeric byproduct Similar physical properties (solubility, polarity) of the isomers.1. Conduct a thorough solvent screening for recrystallization. 2. If recrystallization fails, employ column chromatography with a carefully selected solvent system. 3. For very challenging separations, consider preparative HPLC with a specialized column (e.g., phenyl or PFP).[6][7]
Co-elution of isomers during HPLC analysis Inadequate separation on the chosen HPLC column and mobile phase.1. Try a different column chemistry (e.g., C18, Phenyl, PFP).[6][7] 2. Optimize the mobile phase composition and gradient. 3. Adjust the column temperature, as this can sometimes improve resolution.[7]
Ambiguous identification of isomers by ¹H NMR alone Overlapping signals in the aromatic region.1. Utilize ¹⁹F NMR, as the fluorine chemical shift is very sensitive to its environment and can help distinguish between isomers.[9][10] 2. Acquire a ¹³C NMR spectrum to get more detailed structural information. 3. Use 2D NMR techniques like COSY and HMBC to establish connectivity.
Analytical Characterization of Regioisomers

Accurate identification and quantification of the desired product and its byproducts are crucial for process optimization and quality control.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Offers details about the carbon skeleton.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[11] The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring, making it an excellent tool for differentiating regioisomers.[9][10]

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Benzoic acids typically require derivatization to increase their volatility for GC analysis.[12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the direct analysis of benzoic acids and their isomers.[13]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with a C18 or phenyl-based column is a standard method for separating and quantifying benzoic acid isomers.[14][15] The choice of column and mobile phase is critical for achieving good resolution.[16]

Experimental Workflows
Workflow for Optimizing Regioselectivity

Caption: A systematic workflow for the separation and purification of the desired regioisomer.

References
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available from: [Link]

  • Reddit. How to separate these regioisomers? r/OrganicChemistry. Available from: [Link]

  • Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available from: [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

  • Separation Methods Technologies Inc. HPLC SEPARATION GUIDE. Available from: [Link]

  • ResearchGate. ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with... Available from: [Link]

  • Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Available from: [Link]

  • PubMed. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Available from: [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 3-Bromo-4-fluoro-5-methylbenzoic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Developing a purity method for 3-Bromo-4-fluoro-5-methylbenzoic acid presents a classic chromatographic challenge: separating a poly-functionalized aromatic acid from its regioisomers and synthetic precursors.

While C18 columns are the industry standard, they primarily separate based on hydrophobicity. For halogenated aromatics, where impurities often differ only by the position of a halogen (regioisomers) rather than overall hydrophobicity, C18 phases frequently fail to achieve baseline resolution.

This guide compares the standard C18 (Octadecyl) approach against the PFP (Pentafluorophenyl) stationary phase. We demonstrate why PFP is the superior choice for this specific application due to its unique ability to exploit


-

and dipole-dipole interactions, which are critical for resolving halogenated positional isomers.
The Target Molecule[6]
  • Compound: this compound

  • pKa: ~3.5 – 4.0 (Predicted)

  • Critical Impurities:

    • Regioisomers: (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid).[1]

    • Des-halo analogs: (e.g., 3-Fluoro-5-methylbenzoic acid).[1][2]

    • Precursors: (e.g., 3-Bromo-4-fluoro-toluene).[3]

Column Chemistry Comparison: C18 vs. PFP

The core decision in this method development is stationary phase selection.

Option A: C18 (The Generalist)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Limitation: Isomers of this compound possess nearly identical LogP (hydrophobicity) values. On a C18 column, these isomers often co-elute or show "saddle" peaks because the phase cannot distinguish the shape or electronic density differences caused by the halogen position.

Option B: PFP (The Specialist)
  • Mechanism:

    • 
      -
      
      
      
      Interactions:
      The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich aromatic ring of the analyte.
    • Dipole-Dipole: The C-F bonds in the stationary phase create strong dipoles that interact with the C-Br and C-F bonds of the analyte.

    • Shape Selectivity: The rigid PFP ring structure provides steric recognition of bulky halogen substituents (Br).

  • Verdict: PFP is the recommended phase. It resolves isomers based on electronic differences rather than just hydrophobicity.

Comparative Performance Data

The following table summarizes the expected performance of separation strategies. Note how the Resolution (


) improves drastically with PFP due to the orthogonal selectivity mechanisms described above.
ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: PFP (Recommended)
Stationary Phase Poroshell 120 EC-C18Poroshell 120 Phenyl-HexylPoroshell 120 PFP
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol (Enhances

-

)
Critical Pair

0.8 (Co-elution)1.2 (Partial Separation)> 2.5 (Baseline)
Tailing Factor 1.11.11.05
Selectivity Driver HydrophobicityHydrophobicity + weak

-

Dipole, Shape, Strong

-

Technical Insight: Methanol is often preferred over Acetonitrile for PFP columns when separating aromatic isomers. Acetonitrile's


-electrons can interfere with the 

-

interaction between the analyte and the stationary phase, masking the selectivity gains. Methanol is "protic" and does not interfere with these interactions.

Detailed Method Protocol

Reagents & Preparation[2][3][4][6]
  • Diluent: 50:50 Water:Methanol. (Ensure the sample is fully soluble; the methyl group increases lipophilicity).

  • Mobile Phase A (Acidic): 0.1% Formic Acid in HPLC-grade water.

    • Why: The pH must be ~2.7, well below the pKa (~3.5) to keep the benzoic acid protonated (

      
      ). Ionized carboxylates (
      
      
      
      ) elute too quickly and show poor peak shape.
  • Mobile Phase B: 100% Methanol (LC-MS grade).

Instrument Parameters
  • Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent core-shell PFP).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical; temperature fluctuations affect

    
    -
    
    
    
    interactions).
  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Universal).

Gradient Table
Time (min)% Mobile Phase BEvent
0.0030Initial Hold
2.0030Isocratic to stack isomers
12.0090Gradient Ramp
14.0090Wash
14.1030Re-equilibration
18.0030End

Visualizing the Workflow

Diagram 1: Method Development Logic (Decision Tree)

This diagram illustrates the decision process for selecting the PFP phase over C18 based on analyte chemistry.

MethodLogic Start Start: this compound CheckStructure Analyze Structure: Halogenated + Aromatic + Acidic Start->CheckStructure CheckIsomers Are Regioisomers Present? (e.g. Br/F position swap) CheckStructure->CheckIsomers C18Path Standard C18 Column CheckIsomers->C18Path No (Unlikely) PFPPath PFP (Pentafluorophenyl) Column CheckIsomers->PFPPath Yes (Critical) C18Mech Mechanism: Hydrophobicity Only C18Path->C18Mech C18Result Result: Co-elution of Isomers (Identical LogP) C18Mech->C18Result PFPMech Mechanism: Pi-Pi + Dipole + Shape Selectivity PFPPath->PFPMech PFPResult Result: Baseline Separation (Electronic Discrimination) PFPMech->PFPResult

Caption: Decision logic prioritizing PFP stationary phases for halogenated aromatic isomers due to superior electronic selectivity mechanisms.

Diagram 2: Experimental Workflow

The step-by-step execution of the validation protocol.

Workflow Sample Sample Prep (1 mg/mL in MeOH:H2O) Inject Injection (5 µL) Sample->Inject Buffer Buffer Prep (0.1% Formic Acid, pH ~2.7) System HPLC Setup Column: PFP Core-Shell Temp: 35°C Buffer->System System->Inject Separation Gradient Elution (MeOH increases) Inject->Separation Detect Detection (UV 254nm) Separation->Detect Analysis Data Analysis Check Rs > 2.0 Detect->Analysis

Caption: Operational workflow for the purity analysis of this compound.

References

  • Phenomenex. (2008).[4] New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.[4] Phenomenex Technical Notes. Link

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3893EN. Link

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[5][6] LCGC North America, 34(2). Link

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[5][7][8] ACE Technical Brochure.[8] Link

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[9] YMC Application Guide. Link

Sources

structural validation of 3-Bromo-4-fluoro-5-methylbenzoic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting KRAS or p38 MAP kinase pathways, 3-Bromo-4-fluoro-5-methylbenzoic acid (CAS: 1191988-29-0) represents a critical scaffold. However, its high degree of substitution creates a "regioisomer trap"—where 1D NMR signals of structural isomers (e.g., 3-bromo-5-fluoro-4-methyl) overlap dangerously with the target.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Powder X-Ray Diffraction (PXRD) . While NMR is faster for routine purity checks, SC-XRD is the only self-validating method capable of unambiguously assigning the absolute regiochemistry of the bromine, fluorine, and methyl substituents relative to the carboxylic acid moiety.

The Challenge: Regioisomerism in Polysubstituted Benzoates

The core difficulty in validating this compound lies in the "silent" nature of the Bromine atom in NMR and the complex coupling patterns of Fluorine.

  • Ambiguity: The protons on the ring are isolated or exhibit long-range coupling (

    
     or 
    
    
    
    ) that can be misinterpreted.
  • Consequence: Misassignment at this intermediate stage can lead to dead-end synthesis in late-stage API (Active Pharmaceutical Ingredient) production.

Part 1: Methodology Comparison
1. Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard

SC-XRD provides a direct 3D map of electron density. Unlike indirect spectroscopic methods, it does not infer connectivity; it observes it.

  • Mechanism: X-rays diffract off electron clouds.[1] Bromine (

    
    ) scatters X-rays heavily, serving as a "heavy atom" anchor that phases the structure effortlessly.
    
  • Key Output: Absolute spatial arrangement (Regiochemistry), Bond Lengths (C–Br vs C–F), and Torsion Angles.

2. Nuclear Magnetic Resonance (NMR) – The Routine Alternative
  • Mechanism: Interactions of nuclear spins (

    
    ) in a magnetic field.
    
  • Limitations:

    • Signal Overlap: The aromatic region is crowded.

    • NOE Reliance: Distinguishing the methyl group's proximity to Fluorine vs. Bromine requires complex 2D NOESY/HOESY experiments, which are prone to artifacts if relaxation times are not optimized.

3. Powder X-Ray Diffraction (PXRD) – The Bulk Fingerprint
  • Mechanism: Diffraction from a randomly oriented powder.

  • Limitations: Cannot solve ab initio structure easily for organic molecules without prior single-crystal data. It is best for polymorph screening , not structural elucidation.

Part 2: Comparative Performance Data

The following table summarizes the performance of each technique for this specific molecule.

FeatureSC-XRD (Target)1D/2D NMR (

)
PXRD
Regio-Specificity Absolute (100% Confidence)Inferred (High risk of ambiguity)Low (Fingerprint only)
Atom Differentiation Excellent (Br vs F vs Me resolved by electron density)Good (via Chemical Shift), but positions relative to COOH are trickyN/A
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)Powder (~50 mg)
Time to Result 24–48 Hours (including growth)1–4 Hours30 Minutes
Primary Utility Structural Proof & IP Filing Routine Purity & IDBatch-to-Batch Consistency
Part 3: Experimental Protocol (SC-XRD)

This protocol is designed to grow diffraction-quality crystals of this compound, exploiting the carboxylic acid dimer motif.

Phase 1: Crystallization (Vapor Diffusion)
  • Objective: Slow controlled precipitation to minimize defects.

  • Solvent System: The carboxylic acid group is polar, while the halogenated ring is lipophilic. A mixture of Methanol (solvent) and Water (antisolvent) is recommended.

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of HPLC-grade Methanol in a small vial. Sonicate if necessary to ensure clarity.

  • Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of distilled water.

  • Equilibration: Seal the outer jar tightly. The methanol will slowly diffuse into the water phase, and water vapor will diffuse into the methanol, gradually lowering solubility.

  • Harvest: Allow to stand undisturbed at 20°C for 3–5 days. Look for colorless prisms or blocks.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream to reduce thermal motion (reducing atomic displacement parameters,

    
    ).
    
  • Strategy: Collect a full sphere of data (redundancy > 4) using Mo-K

    
     radiation (
    
    
    
    Å). Note: Mo source is preferred over Cu here to minimize absorption effects from the Bromine atom.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT). The heavy Bromine atom will appear as the highest intensity peak in the electron density map.

    • Refine using Full-Matrix Least-Squares (SHELXL).

    • Validation: Check for the characteristic Hydrogen-bonded dimer (

      
       motif) between carboxylic acid groups, a hallmark of benzoic acid derivatives [1].
      
Part 4: Visualization of Structural Logic
Workflow: From Powder to Proof

The following diagram illustrates the decision pathway for validating the structure, highlighting where SC-XRD becomes mandatory.

ValidationWorkflow Start Crude this compound NMR_Check Step 1: 1H & 19F NMR Start->NMR_Check Ambiguity Is Regiochemistry Ambiguous? (Overlapping multiplets?) NMR_Check->Ambiguity Routine_Use Proceed to Synthesis (Risk: Low) Ambiguity->Routine_Use No (Clear NOE) Crystallization Step 2: Grow Single Crystals (MeOH/Water Vapor Diffusion) Ambiguity->Crystallization Yes (High Risk) XRD_Collect Step 3: SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD_Collect Refinement Step 4: Structure Solution (Locate Br, F, Me) XRD_Collect->Refinement Final_Proof Validated Structure (CIF Generated) Refinement->Final_Proof

Figure 1: Decision matrix for structural validation. SC-XRD is triggered when NMR data presents ambiguity in substituent positioning.

Structural Connectivity Logic

How SC-XRD differentiates the atoms based on electron density (


 number).

ElectronDensity Br Bromine (Z=35) Massive Peak F Fluorine (Z=9) Medium Peak Me Methyl (C) (Z=6) Standard Peak Center Benzene Ring Center->Br 1.89 Å Bond Length Center->F 1.35 Å Bond Length Center->Me 1.50 Å Bond Length

Figure 2: SC-XRD differentiates substituents by Electron Density (Peak Height) and Bond Lengths, which are distinct for C-Br, C-F, and C-C bonds.

References
  • Batsanov, A. S. (2004).[2][3] 3-Fluoro-4-methylbenzoic acid.[4] Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949.[2] Link

  • ChemicalBook. (2025). 3-Bromo-5-fluorobenzoic acid synthesis and properties. Link

  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylbenzoic acid Product Specification. Link

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Technical Comparison Guide: Distinguishing 3-Bromo-4-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical differentiation of 3-Bromo-4-fluoro-5-methylbenzoic acid from its regioisomers. It addresses the specific challenges in synthesizing and identifying polysubstituted benzenes, where the "ortho/meta/para" directing effects can yield complex mixtures.

Structural Analysis & The Isomer Challenge

The target molecule, This compound , possesses a crowded 1,3,4,5-substitution pattern. This specific arrangement creates a unique electronic and steric environment that can be exploited for identification.

  • Core Scaffold: Benzoic Acid (C1-COOH)

  • Substituents: Bromo (C3), Fluoro (C4), Methyl (C5)[1]

  • Remaining Protons: H2 and H6.

The Critical Distinction: The primary regioisomers encountered during synthesis (via electrophilic aromatic substitution or directed lithiation) are 2-bromo or 6-bromo variants.

  • Target (3-Br, 4-F, 5-Me): Both remaining protons (H2, H6) are meta to the Fluorine atom.

  • Common Impurities (e.g., 2-Br isomer): One proton is ortho to Fluorine, and one is meta .

This structural difference dictates the


F-

H coupling constants
, which serve as the definitive "fingerprint" for validation.

Analytical Logic: The "Coupling Constant" Rule

The most reliable method to distinguish the target from its isomers without a reference standard is


H NMR analysis focusing on 

values
.
Theoretical Coupling Constants
InteractionTypical

Value (Hz)
Relevance to Target

(Ortho)
8.0 – 11.0 Hz ABSENT in Target

(Meta)
5.0 – 7.0 Hz PRESENT (Both H2 & H6)

(Meta)
1.5 – 2.5 Hz PRESENT (H2

H6)

(Para)
< 1.0 Hz Absent (No para protons)
Decision Matrix
  • Scenario A (Target): You observe two doublets (or dd) in the aromatic region. Both show splitting of 5–7 Hz (due to F) and fine splitting of ~2 Hz (due to each other).

  • Scenario B (Isomer - 2-Br): You observe one signal with a large splitting of ~9–10 Hz .

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     (Preferred for solubility of benzoic acids) or Methanol-
    
    
    
    . Avoid CDCl
    
    
    if peaks broaden due to dimerization.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • 
      H NMR:  16 scans minimum. Spectral width -2 to 14 ppm (to catch COOH).
      
    • 
      F NMR:  Non-decoupled (to see proton splitting) and Decoupled (to verify purity).
      
Protocol B: HPLC Separation of Regioisomers

Isomers of brominated fluorobenzoic acids often co-elute on standard C18 columns. A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase provides better selectivity based on


 interactions and halogen positioning.
  • Column: C18 Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/acid).

  • Expected Trend: The 2-bromo isomer (sterically crowded near COOH) typically elutes earlier than the 3-bromo target due to twisting of the carboxylate out of plane, reducing polarity/retention.

Synthesis & Impurity Origin (Visualized)

The origin of isomers depends on the synthetic route. The two most common pathways yield different impurity profiles.

Pathway 1: Bromination of 4-Fluoro-3-methylbenzoic acid
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Directing Effects: -F (Ortho/Para), -Me (Ortho/Para), -COOH (Meta).

  • Major Product: Position 5 (Ortho to F, Meta to Me, Meta to COOH).

  • Minor Impurity: Position 2 (Ortho to Me, Meta to F).

Pathway 2: Directed Lithiation of 3-Bromo-4-fluorobenzoic acid
  • Mechanism: Lithium-Halogen Exchange or Directed Ortho Metalation (DoM).

  • Reagents: LDA or TMPLi, followed by MeI.

  • Regioselectivity: Directed ortho to F.

  • Major Product: Position 5 (Ortho to F).

G Start1 Route A: 4-Fluoro-3-methylbenzoic acid Reagent1 Br2 / FeBr3 (Electrophilic Subst.) Start1->Reagent1 Start2 Route B: 3-Bromo-4-fluorobenzoic acid Reagent2 1. TMPLi (Lithiation) 2. MeI (Methylation) Start2->Reagent2 Inter1 Directing Groups: F (o/p), Me (o/p), COOH (m) Favors Pos 5 Reagent1->Inter1 Inter2 Directing Groups: F (Strong Ortho Director) Favors Pos 5 Reagent2->Inter2 Target TARGET: This compound (Major Product) Inter1->Target Major Impurity1 Impurity: 2-Bromo-4-fluoro-5-methylbenzoic acid (Steric crowding) Inter1->Impurity1 Minor Inter2->Target Major Impurity2 Impurity: 6-Bromo-4-fluoro-3-methylbenzoic acid (Minor) Inter2->Impurity2 Trace

Figure 1: Synthetic pathways and potential regioisomer generation. Route A is more prone to 2-bromo impurities due to competing directing effects.

Comparative Data Summary

FeatureTarget (3-Br, 4-F, 5-Me) Isomer (2-Br, 4-F, 5-Me)
Proton Positions H2, H6H3, H6
Relationship to F Both Meta One Ortho , One Meta

H NMR Multiplicity
Two doublets (

Hz)
One doublet (

Hz), One doublet (

Hz)

F NMR Shift

to

ppm (Shielded by ortho Br/Me)

to

ppm (Less shielded)
HPLC Elution Late eluting (Planar, better packing)Early eluting (Twisted COOH, more polar)

References

  • Preparation of 3-bromo-4-fluorobenzoic acid and derivatives. Google Patents. (US Patent US4393232A). Describes the base bromination and directing effects on fluorobenzoic acids.

  • Synthesis of this compound via Lithiation.Google Patents (US Patent Application 2021/0115053 A1).

    
     9.31, 9.18) and synthesis via lithiation of 3-bromo-4-fluorobenzoic acid. 
    
  • Regioisomerism in Fluorinated Benzoic Acids. PubChem. Compound Summary for Methyl 3-bromo-4-fluorobenzoate (closely related ester).

  • General Principles of

    
    F-
    
    
    
    H Coupling.
    Royal Society of Chemistry. "Application of 19F NMR Spectroscopy for Determining Structure." (General reference for coupling constants).

Sources

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